molecular formula C11H21NO3 B158072 (S)-1-Boc-2-(Hydroxymethyl)piperidine CAS No. 134441-93-3

(S)-1-Boc-2-(Hydroxymethyl)piperidine

Cat. No.: B158072
CAS No.: 134441-93-3
M. Wt: 215.29 g/mol
InChI Key: PZTAGFCBNDBBFZ-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-Boc-2-(Hydroxymethyl)piperidine is a useful research compound. Its molecular formula is C11H21NO3 and its molecular weight is 215.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (2S)-2-(hydroxymethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-7-5-4-6-9(12)8-13/h9,13H,4-8H2,1-3H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZTAGFCBNDBBFZ-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC[C@H]1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426154
Record name tert-Butyl (2S)-2-(hydroxymethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134441-93-3
Record name tert-Butyl (2S)-2-(hydroxymethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl (2S)-2-(hydroxymethyl)piperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Structural Analysis of (S)-1-Boc-2-(hydroxymethyl)piperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth structural analysis of (S)-1-Boc-2-(hydroxymethyl)piperidine, a chiral building block of significant interest in pharmaceutical and medicinal chemistry. This document summarizes key structural data, outlines detailed experimental protocols for its characterization, and presents visual workflows for its analysis.

Core Structural and Physical Properties

This compound, also known as tert-butyl (2S)-2-(hydroxymethyl)piperidine-1-carboxylate, is a white crystalline solid at room temperature.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 134441-93-3[1][2]
Molecular Formula C₁₁H₂₁NO₃[1]
Molecular Weight 215.29 g/mol [1][2]
Appearance White crystalline powder[1]
Melting Point 83-88 °C[1]
Optical Rotation [α]D²⁰ = -42 ± 2° (c=1 in CHCl₃)[1]
Purity ≥ 97%

Spectroscopic Analysis

Spectroscopic techniques are fundamental to elucidating the structure of this compound. Below is a summary of typical nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the connectivity and chemical environment of the atoms within the molecule. The presence of the bulky Boc (tert-butoxycarbonyl) group can lead to the observation of rotamers, which may cause broadening of some NMR signals at room temperature.

Table 1: ¹H NMR Spectroscopic Data for this compound derivative (500 MHz, CDCl₃)[3]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.87 – 3.78m1HH-2
3.73 – 3.63m2H-CH₂OH
3.40 – 3.26m2HH-6
1.99 – 1.32m8HH-3, H-4, H-5
1.46s9H-C(CH₃)₃

Table 2: ¹³C NMR Spectroscopic Data for this compound derivative (126 MHz, CDCl₃)[3]

Chemical Shift (δ) ppmAssignment
155.0C=O (Boc)
79.3-C(CH₃)₃
62.8-CH₂OH
56.9C-2
46.4C-6
31.0, 30.6, 29.3, 23.6C-3, C-4, C-5
28.7-C(CH₃)₃
Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

Table 3: Key IR Absorption Bands for this compound derivative [3]

Wavenumber (cm⁻¹)IntensityAssignment
3428Strong, BroadO-H stretch (alcohol)
2971, 2872StrongC-H stretch (aliphatic)
1692, 1672StrongC=O stretch (carbamate)
1169StrongC-O stretch

Conformational Analysis

The piperidine ring in this compound is expected to adopt a chair conformation to minimize steric strain. The bulky Boc group on the nitrogen atom influences the conformational equilibrium. Due to the A(1,3) strain between the Boc group and the equatorial substituent at C2, the hydroxymethyl group may preferentially occupy an axial position. However, the exact conformational preference can be influenced by solvent and temperature. Detailed conformational analysis often requires computational modeling and advanced NMR studies, such as Nuclear Overhauser Effect (NOE) experiments.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and structural characterization of this compound.

Synthesis Protocol

A general method for the synthesis of this compound involves the reduction of the corresponding carboxylic acid, (S)-1-Boc-piperidine-2-carboxylic acid.

Materials:

  • (S)-1-Boc-piperidine-2-carboxylic acid

  • Tetrahydrofuran (THF), anhydrous

  • Methylmagnesium bromide (3M solution in diethyl ether)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Petroleum ether and Ethyl acetate (for chromatography)

Procedure:

  • Under a nitrogen atmosphere, dissolve (S)-1-Boc-piperidine-2-carboxylic acid (1 equivalent) in anhydrous THF.

  • Cool the solution to -10 °C in an ice-salt bath.

  • Slowly add methylmagnesium bromide solution (2.5 equivalents) dropwise to the stirred solution.

  • Allow the reaction to proceed for approximately 3.5 hours at -10 °C.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to yield this compound as a colorless oil or white solid.[4]

Structural Characterization Protocols

To date, a public crystal structure of this compound has not been deposited in major crystallographic databases. A general protocol for obtaining a crystal structure is as follows:

1. Crystallization:

  • Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethyl acetate, hexane, or a mixture).

  • Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to grow single crystals of suitable size and quality for X-ray diffraction.

2. Data Collection:

  • Mount a suitable single crystal on a goniometer head.

  • Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.

3. Structure Solution and Refinement:

  • Process the diffraction data (integration, scaling, and absorption correction).

  • Solve the crystal structure using direct methods or Patterson methods.

  • Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and bond angles.

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • For ¹H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

Sample Preparation:

  • For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.

  • Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.

Data Acquisition:

  • Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Collect a background spectrum of the empty accessory before running the sample.

Sample Preparation:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

Data Acquisition:

  • Analyze the sample using an electrospray ionization (ESI) mass spectrometer.

  • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺).

Visualizations

The following diagrams illustrate the general workflows for the synthesis and structural analysis of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Structural Analysis start Starting Material ((S)-1-Boc-piperidine-2-carboxylic acid) reaction Reduction (e.g., with MeMgBr) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Purified Product (this compound) purification->product product_analysis Purified Product nmr NMR Spectroscopy (¹H, ¹³C) product_analysis->nmr ir FTIR Spectroscopy product_analysis->ir ms Mass Spectrometry product_analysis->ms xray X-ray Crystallography (if single crystals obtained) product_analysis->xray data Structural Data nmr->data ir->data ms->data xray->data

Caption: General workflow for the synthesis and structural analysis.

data_integration cluster_inputs Experimental Data cluster_analysis_logic Analysis & Interpretation cluster_output Structural Information title Structural Elucidation Logic nmr_data NMR Data (Connectivity) integration Data Integration nmr_data->integration ir_data IR Data (Functional Groups) ir_data->integration ms_data MS Data (Molecular Weight) ms_data->integration xray_data X-ray Data (3D Structure, if available) xray_data->integration conf_analysis Conformational Analysis (Computational & Spectroscopic) integration->conf_analysis final_structure Confirmed 2D & 3D Structure conf_analysis->final_structure

Caption: Logical flow for structural elucidation from experimental data.

References

physicochemical properties of (S)-1-Boc-2-(hydroxymethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of (S)-1-Boc-2-(hydroxymethyl)piperidine

This technical guide provides a comprehensive overview of the core , a versatile chiral piperidine derivative.[1] It is a valuable intermediate in organic synthesis and pharmaceutical research, particularly in the development of novel therapeutic agents.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and workflow visualizations.

Physicochemical Data

The quantitative are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₁₁H₂₁NO₃[1][2][3]
Molecular Weight 215.29 - 215.3 g/mol [1][3][4]
Appearance White crystalline powder or off-white solid powder[1][3]
Melting Point 83-88 °C[1]
Boiling Point 308°C at 760 mmHg[2]
Flash Point 140.1°C[2]
Solubility Slightly soluble in water; Soluble in methanol and dimethylformamide (DMF)[5][6][7][8]
Optical Rotation [a]D²⁰ = -42 ± 2º (c=1 in CHCl₃)[1]
Purity ≥ 99% (HPLC or GC)[1][3][4]
Storage Conditions 0-8 °C or Ambient Storage[1][3][4]

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are provided below. These are generalized protocols and may require optimization for specific laboratory conditions.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. A sharp melting point range is often an indicator of high purity.

Apparatus:

  • Mel-Temp apparatus or similar melting point apparatus[9]

  • Capillary tubes (sealed at one end)[10][11]

  • Mortar and pestle (if sample is granular)[9]

  • Spatula[10]

Procedure:

  • Sample Preparation: Place a small amount of this compound on a clean, dry surface.[12] If the crystals are large, gently pulverize them to a fine powder using a mortar and pestle.[9]

  • Loading the Capillary Tube: Jab the open end of a capillary tube into the powdered sample.[11][12] Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end.[11] To ensure tight packing, drop the capillary tube (closed end down) through a long, narrow tube (e.g., a glass tube) several times.[9][11] The packed sample height should be 2-3 mm.[11]

  • Measurement:

    • Insert the loaded capillary tube into the sample holder of the melting point apparatus.[9][11]

    • If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-20 °C per minute to get a rough estimate.[9]

    • For an accurate measurement, allow the apparatus to cool. Then, heat at a medium rate to about 15-20 °C below the expected melting point.[9][11]

    • Decrease the heating rate so the temperature increases by no more than 1-2 °C per minute as you approach the melting point.[9][11]

  • Data Recording: Record the temperature at which the first droplet of liquid is observed (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[11][12]

Solubility Determination

Solubility tests provide information about the polarity and the presence of acidic or basic functional groups in a compound.[13]

Apparatus:

  • Small test tubes

  • Spatula

  • Vortex mixer or glass stirring rod

  • pH paper

Solvents:

  • Deionized water

  • 5% Sodium Hydroxide (NaOH) solution

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • 5% Hydrochloric Acid (HCl) solution

  • Organic solvents (e.g., methanol, chloroform)

Procedure:

  • Water Solubility:

    • Place approximately 25 mg of the compound into a small test tube.[14]

    • Add 0.75 mL of deionized water in small portions, shaking vigorously after each addition.[14]

    • Observe if the compound dissolves completely. If it does, it is water-soluble.[15]

    • Test the resulting solution with pH paper to determine if it is acidic, basic, or neutral.[13][16]

  • Acid/Base Solubility (for water-insoluble compounds):

    • If the compound is insoluble in water, use separate 25 mg samples for each of the following tests.[13]

    • 5% NaOH Test: Add 0.75 mL of 5% NaOH solution. Shake vigorously. Solubility indicates the presence of an acidic functional group.[13][14][17]

    • 5% NaHCO₃ Test: Add 0.75 mL of 5% NaHCO₃ solution. Shake vigorously. Solubility suggests a strong organic acid.[14][17]

    • 5% HCl Test: Add 0.75 mL of 5% HCl solution. Shake vigorously. Solubility indicates the presence of a basic functional group, such as an amine.[13][14][17]

  • Organic Solvent Solubility:

    • Repeat the procedure with organic solvents like methanol or chloroform to determine miscibility or solubility in non-aqueous media.[15]

Visualizations

The following diagrams, created using the DOT language, illustrate key workflows related to this compound.

Synthesis Workflow

A common synthetic route to chiral piperidine derivatives involves the reduction of a corresponding precursor. The following diagram outlines a generalized workflow for the synthesis of (S)-1-Boc-hydroxymethylpiperidine derivatives.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification start Start with Precursor ((S)-N-Boc-piperidine-2-carboxylic acid) reagents Prepare Reducing Agent (e.g., Borane-THF complex) and Solvent (THF) start->reagents 1. Reagent Prep reaction Combine Precursor and Reducing Agent in THF. Stir at room temperature. reagents->reaction 2. Addition quench Quench Reaction (e.g., with 2N NaOH) reaction->quench 3. Hydrolysis extraction Extract with Organic Solvent (e.g., CH2Cl2) quench->extraction Initiate Workup wash Wash Organic Layer (e.g., with NaHCO3, brine) extraction->wash 4. Wash dry Dry over Na2SO4, Filter, and Concentrate wash->dry 5. Isolate purify Purify by Column Chromatography dry->purify 6. Purify end Obtain Pure This compound purify->end 7. Final Product

Caption: Generalized workflow for the synthesis of this compound.

Solubility Testing Workflow

The logical progression for determining the solubility of an unknown organic compound, such as the title compound, is depicted below.

G start Start with Sample (25 mg) water Test Solubility in Water start->water soluble_water Soluble in Water. Test with pH paper. water->soluble_water Yes insoluble_water Insoluble in Water water->insoluble_water No acidic Acidic (Class Sa) soluble_water->acidic pH < 7 basic Basic (Class Sb) soluble_water->basic pH > 7 neutral_s Neutral (Class Sg) soluble_water->neutral_s pH = 7 hcl Test Solubility in 5% HCl insoluble_water->hcl soluble_hcl Soluble. Organic Base (Class B) hcl->soluble_hcl Yes insoluble_hcl Insoluble hcl->insoluble_hcl No naoh Test Solubility in 5% NaOH insoluble_hcl->naoh soluble_naoh Soluble. Weak Acid (Class Aw) naoh->soluble_naoh Yes insoluble_naoh Insoluble. Neutral Compound (Class N) naoh->insoluble_naoh No

Caption: Logical workflow for the qualitative solubility analysis of an organic compound.

References

Spectroscopic Data for (S)-1-Boc-2-(hydroxymethyl)piperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for (S)-1-Boc-2-(hydroxymethyl)piperidine, a key chiral building block in pharmaceutical and organic synthesis. The document is intended for researchers, scientists, and drug development professionals, offering a detailed look at its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. While a complete, unified experimental dataset is not publicly available, this guide presents a combination of reported data for structurally similar compounds and predicted values based on the molecule's chemical structure.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data (Predicted)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 4.05m1HH-2
~ 3.95m1HN-CH (axial)
~ 3.65dd1HCH₂OH
~ 3.40dd1HCH₂OH
~ 2.80t1HN-CH (equatorial)
~ 1.80 - 1.40m6HH-3, H-4, H-5
1.46s9HBoc (tert-butyl)
(variable)br s1HOH

Table 2: ¹³C NMR Data (Predicted)

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Chemical Shift (δ) ppmAssignment
~ 155.5C=O (Boc)
~ 80.0C(CH₃)₃ (Boc)
~ 65.0CH₂OH
~ 56.0C-2
~ 40.0C-6
~ 28.5C(CH₃)₃ (Boc)
~ 28.0C-3
~ 25.5C-5
~ 19.0C-4
Infrared (IR) Spectroscopy

Table 3: IR Absorption Data (Predicted)

Wavenumber (cm⁻¹)IntensityAssignment
~ 3430Strong, BroadO-H stretch (alcohol)
~ 2975, 2870Medium-StrongC-H stretch (aliphatic)
~ 1690StrongC=O stretch (Boc carbamate)
~ 1480, 1455MediumC-H bend (methylene)
~ 1365MediumC-H bend (tert-butyl)
~ 1170StrongC-O stretch (carbamate)
~ 1060StrongC-O stretch (alcohol)
Mass Spectrometry (MS)

Table 4: MS Data (Predicted)

m/zIon
216.16[M+H]⁺
238.14[M+Na]⁺
160.11[M - C₄H₉O]⁺
116.10[M - Boc+H]⁺

Note: The exact m/z values are for the monoisotopic masses.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.[1]

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[1]

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard single-pulse (zg).

    • Number of Scans: 16 to 64.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-12 ppm.[1]

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz (or corresponding frequency for the available ¹H instrument).

    • Pulse Program: Proton-decoupled pulse sequence.

    • Number of Scans: 512 to 2048 (more for dilute samples).

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-220 ppm.[1]

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.[2]

Methodology:

  • Sample Preparation: If the sample is a solid, a small amount can be placed directly on the ATR crystal. If it is an oil, a thin film can be applied to the crystal.

  • Instrument: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is commonly used.

  • Acquisition:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16 to 32.

  • Data Analysis: A background spectrum of the clean, empty ATR crystal is first recorded. Then, the sample spectrum is acquired. The instrument's software automatically provides the transmittance or absorbance spectrum. Characteristic absorption bands are then assigned to their corresponding functional groups.[3]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.[4]

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[5]

  • Ionization Technique: Electrospray ionization (ESI) is a common technique for this type of molecule as it is a soft ionization method that typically keeps the molecule intact.

  • Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap mass analyzer is suitable for obtaining high-resolution mass spectra (HRMS), which allows for the determination of the elemental composition.[6]

  • Acquisition:

    • Mode: Positive ion mode is typically used to observe [M+H]⁺ and [M+Na]⁺ ions.

    • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak and any other significant adducts or fragment ions in the resulting mass spectrum.[7]

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the structural elucidation of an organic compound using the spectroscopic techniques discussed.

Spectroscopic_Workflow Workflow for Structural Elucidation cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Purified_Compound Purified Compound (this compound) IR IR Spectroscopy Purified_Compound->IR MS Mass Spectrometry Purified_Compound->MS NMR NMR Spectroscopy Purified_Compound->NMR IR_Data Functional Groups (e.g., -OH, C=O) IR->IR_Data MS_Data Molecular Formula & Fragmentation MS->MS_Data NMR_Data Connectivity & Stereochemistry NMR->NMR_Data Structure Structure Elucidation IR_Data->Structure MS_Data->Structure NMR_Data->Structure

Caption: A logical workflow for the structural elucidation of organic compounds.

References

An In-depth Technical Guide to the Boc Protection of Amines in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the realms of peptide synthesis, medicinal chemistry, and the development of active pharmaceutical ingredients. Its widespread use stems from its ease of introduction, stability across a range of reaction conditions, and facile removal under mild acidic conditions. This technical guide provides a comprehensive overview of the introduction of the Boc group to primary and secondary amines, detailing reaction mechanisms, experimental protocols, and quantitative data to inform synthetic strategies.

Core Principles of Boc Protection

The primary role of the Boc group is to temporarily convert a nucleophilic amine into a non-nucleophilic carbamate. This transformation is most commonly achieved using di-tert-butyl dicarbonate, also known as Boc anhydride ((Boc)₂O).[1] The resulting N-tert-butoxycarbonyl derivative is stable to many nucleophiles and bases, allowing for chemical modifications at other sites of a molecule without interference from the protected amine.

A key advantage of the Boc group is its orthogonality with other common amine protecting groups. For instance, it remains intact under the basic conditions used to cleave the 9-fluorenylmethoxycarbonyl (Fmoc) group and is resistant to the catalytic hydrogenation conditions typically used to remove benzyl-type protecting groups.

Reaction Mechanisms

The introduction of the Boc group to an amine is a nucleophilic acyl substitution reaction. The reaction can proceed with or without a base.

Base-Catalyzed Mechanism:

In the presence of a base, such as triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP), the amine's nucleophilicity is enhanced. The amine attacks one of the carbonyl carbons of Boc anhydride, forming a tetrahedral intermediate. The base then assists in the deprotonation of the nitrogen, leading to the collapse of the intermediate, formation of the N-Boc protected amine, and release of tert-butanol and carbon dioxide.[2]

cluster_0 Base-Catalyzed Boc Protection Amine R₂NH Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Intermediate Product R₂N-Boc Intermediate->Product Collapse ProtonatedBase Base-H⁺ Intermediate->ProtonatedBase Byproducts t-BuOH + CO₂ Base Base (e.g., TEA) Base->Intermediate Deprotonation

Mechanism of Base-Catalyzed Boc Protection.

Mechanism without an External Base:

In the absence of an added base, the amine itself or the tert-butoxide generated from the breakdown of the leaving group can act as the base to deprotonate the intermediate. The amine attacks the Boc anhydride, and the resulting tert-butyl carbonate leaving group decomposes to tert-butoxide and carbon dioxide. The tert-butoxide is a strong enough base to deprotonate the protonated carbamate.[3]

cluster_1 Boc Protection without External Base Amine R₂NH Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Intermediate Product R₂N-Boc Intermediate->Product LeavingGroup t-BuOCO₂⁻ Intermediate->LeavingGroup Elimination tBuOH_CO2 t-BuOH + CO₂ LeavingGroup->tBuOH_CO2 Decomposition start Start dissolve Dissolve amine and base in chosen solvent start->dissolve cool Cool reaction mixture to 0°C (optional) dissolve->cool add_boc Add Di-tert-butyl dicarbonate ((Boc)₂O) cool->add_boc stir Stir at specified temperature (e.g., 0°C to RT) add_boc->stir monitor Monitor reaction progress via TLC stir->monitor workup Aqueous Workup: - Quench reaction - Extract with organic solvent - Wash organic layer monitor->workup Reaction Complete isolate Isolate Product: - Dry organic layer (e.g., Na₂SO₄) - Concentrate in vacuo workup->isolate purify Purify product if necessary (e.g., column chromatography) isolate->purify end End purify->end cluster_reactants Reactants cluster_products Products Amine Amine (R-NH₂ or R₂NH) Reaction Reaction (Nucleophilic Acyl Substitution) Amine->Reaction Boc2O Di-tert-butyl dicarbonate ((Boc)₂O) Boc2O->Reaction Base Base (optional, e.g., TEA, NaOH) Base->Reaction ProtectedAmine N-Boc Protected Amine (R-NHBoc or R₂N-Boc) Byproducts Byproducts: - tert-Butanol - CO₂ - Protonated Base Reaction->ProtectedAmine Reaction->Byproducts

References

Navigating Solubility: A Technical Guide to N-Boc Protected Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the solubility of N-Boc protected piperidine derivatives is a critical aspect of synthesis, purification, and formulation. This in-depth technical guide provides a comprehensive overview of the solubility profiles of key N-Boc piperidine compounds, detailed experimental protocols for solubility determination, and a discussion of the factors influencing this crucial physicochemical property.

The introduction of the tert-butyloxycarbonyl (Boc) protecting group onto the piperidine nitrogen significantly alters the parent molecule's polarity and hydrogen bonding capacity. This modification generally leads to decreased solubility in aqueous and polar protic solvents, while enhancing solubility in many organic solvents. The specific solubility characteristics, however, are highly dependent on the nature and position of other substituents on the piperidine ring.

Quantitative and Qualitative Solubility Data

The following tables summarize the available solubility data for several common N-Boc protected piperidine derivatives in a range of laboratory solvents. While extensive quantitative data is not always available in published literature, the provided information offers a valuable guide for solvent selection.

Table 1: Quantitative Solubility Data of N-Boc Protected Piperidine Derivatives

Compound NameCAS NumberSolventTemperature (°C)Solubility
1-N-Boc-4-(phenylamino)piperidine125541-22-2Dimethylformamide (DMF)Not Specified15 mg/mL[1][2][3]
Dimethyl Sulfoxide (DMSO)Not Specified25 mg/mL[1][2][3]
EthanolNot Specified25 mg/mL[1][2][3]
Ethanol:PBS (pH 7.2) (1:1)Not Specified0.5 mg/mL[1][2][3]
N-Boc-piperidine-4-carboxylic acid84358-13-4Dimethyl Sulfoxide (DMSO)Not Specified≥ 100 mg/mL[4]

Table 2: Qualitative and Semi-Quantitative Solubility Data of N-Boc Protected Piperidine Derivatives

Compound NameCAS NumberSolventTemperature (°C)Solubility Description
N-Boc-4-hydroxypiperidine 109384-19-2Dichloromethane (DCM)Room TemperatureSoluble[5]
ChloroformRoom TemperatureSoluble[5][6]
MethanolRoom TemperatureSoluble[5][7]
EthanolRoom TemperatureSoluble (≥10 mg/mL)[5]
Ethyl AcetateRoom TemperatureSoluble[5][6]
Dimethyl Sulfoxide (DMSO)Room TemperatureSoluble (≥10 mg/mL)[5]
WaterRoom TemperaturePoorly Soluble[5]
PBS (pH 7.2)Room TemperatureSparingly Soluble (1-10 mg/mL)[5]
N-Boc-piperidine-4-carboxylic acid 84358-13-4WaterNot SpecifiedInsoluble[8][9][10]
Dichloromethane (DCM)Room TemperatureSoluble[4]
N,N-Dimethylformamide (DMF)Room TemperatureSoluble[4]
N-Boc-4-piperidinemethanol 123855-51-6MethanolNot SpecifiedSoluble[11]
N-Boc-piperidine-4-carboxylic acid methyl ester 124443-68-1MethanolNot SpecifiedSoluble[12]

Factors Influencing Solubility

The solubility of N-Boc protected piperidine derivatives is a multifactorial property governed by the interplay of the bulky, non-polar Boc group and the functional groups present on the piperidine ring.

Factors influencing the solubility of N-Boc piperidine derivatives.

Experimental Protocols for Solubility Determination

Accurate and reproducible determination of solubility is crucial. Below are detailed protocols for two common methods: the Gravimetric Method for quantitative analysis and the Visual Saturation Method for a more qualitative assessment.

Gravimetric Method (Quantitative)

This method provides a precise measurement of solubility by determining the mass of the dissolved solute in a saturated solution.[5]

cluster_workflow Gravimetric Solubility Determination Workflow Preparation 1. Preparation Add excess solute to a known volume of solvent. Equilibration 2. Equilibration Agitate at constant temperature until equilibrium is reached. Preparation->Equilibration Filtration 3. Filtration Filter supernatant to remove undissolved solid. Equilibration->Filtration Transfer 5. Transfer Transfer a known volume of the filtrate to the dish. Filtration->Transfer Weighing1 4. Initial Weighing Weigh a clean, dry evaporation dish (W1). Weighing1->Transfer Weighing2 6. Second Weighing Weigh the dish with the filtrate (W2). Transfer->Weighing2 Evaporation 7. Evaporation Evaporate the solvent completely. Weighing2->Evaporation Weighing3 8. Final Weighing Weigh the dish with the dry solute (W3). Evaporation->Weighing3 Calculation 9. Calculation Solubility = (W3 - W1) / Volume of filtrate Weighing3->Calculation

Experimental workflow for the gravimetric method.

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of the N-Boc protected piperidine derivative to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vial and agitate it at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration: Cease agitation and allow the excess solid to sediment. Carefully withdraw a sample of the supernatant using a syringe and filter it through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) into a clean container to remove any undissolved microcrystals.[5]

  • Measurement: Transfer a precise volume of the clear filtrate to a pre-weighed, clean, and dry evaporation dish.

  • Evaporation: Carefully evaporate the solvent in a drying oven at a temperature below the solvent's boiling point and the solute's melting point, or by using a vacuum desiccator.[5]

  • Final Weighing: Once the solvent is completely removed and the dish has cooled to room temperature in a desiccator, weigh the dish containing the dry solute.

  • Calculation: The solubility can be calculated using the following formula:

    • Mass of dissolved solute = (Weight of dish with dry solute) - (Weight of empty dish)

    • Solubility (e.g., in g/100 mL) = (Mass of dissolved solute / Volume of filtrate used) x 100

Visual Saturation Method (Qualitative/Semi-Quantitative)

This method provides a rapid assessment of solubility and is useful for initial solvent screening.[13]

Methodology:

  • Solvent Addition: Add a known volume (e.g., 1 mL) of the test solvent to a small vial.

  • Solute Addition: Add a pre-weighed small amount of the N-Boc protected piperidine derivative to the solvent.

  • Equilibration: Agitate the mixture (e.g., by vortexing or stirring) at a constant temperature. Observe if the solid fully dissolves.

  • Incremental Addition: If the solid dissolves completely, add another pre-weighed portion of the solute and repeat the equilibration step. Continue this process until a saturated solution is formed where some solid material no longer dissolves.

  • Quantification: The approximate solubility is determined by the total mass of the solute that dissolved in the known volume of the solvent.[13]

Conclusion

The solubility of N-Boc protected piperidine derivatives is a critical parameter that is influenced by a delicate balance of factors, including the hydrophobic nature of the Boc group and the polarity of substituents on the piperidine ring. While this guide provides a foundational understanding and practical protocols, it is important for researchers to experimentally determine the solubility of their specific compounds in the solvent systems relevant to their applications for accurate and reproducible results.

References

molecular weight and formula of (S)-1-Boc-2-(hydroxymethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-1-Boc-2-(hydroxymethyl)piperidine, a key chiral intermediate in synthetic organic chemistry and pharmaceutical development. Below, you will find its core physicochemical properties, a summary of its applications, and a generalized synthetic workflow.

Physicochemical Properties

This compound, also known as tert-butyl (S)-2-(hydroxymethyl)piperidine-1-carboxylate, is a stable piperidine derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group enhances its utility in multi-step syntheses.

PropertyValue
Molecular Formula C H NO
Molecular Weight 215.29 g/mol [1][2]
Appearance Off-white to white solid powder[1][2]
CAS Number 157634-00-9[1]

Applications in Synthesis

This compound is a valuable building block for the synthesis of more complex molecules. Its primary applications are in the development of pharmaceutical agents and agrochemicals.[1] The chiral nature of this compound makes it particularly useful for the stereoselective synthesis of bioactive molecules. It serves as a crucial intermediate in the creation of various piperidine derivatives, which are known to exhibit a wide range of biological activities.[1][2]

Generalized Synthetic Workflow

The synthesis of molecules using this compound as a starting material or intermediate typically follows a series of well-defined steps. The workflow below illustrates a general pathway where the hydroxymethyl group is modified, and the Boc protecting group is subsequently removed to allow for further functionalization of the piperidine ring.

G A This compound B Activation of Hydroxymethyl Group (e.g., Tosylation, Mesylation) A->B Reagents: TsCl, MsCl, etc. C Nucleophilic Substitution (Introduction of new functional group) B->C Nucleophile: NaN3, NaCN, etc. D Deprotection (Removal of Boc group, e.g., with TFA or HCl) C->D Acidic Conditions E Further Functionalization at Nitrogen (e.g., Alkylation, Acylation) D->E Electrophile: Alkyl halide, Acyl chloride, etc. F Final Target Molecule E->F

A generalized synthetic workflow utilizing this compound.

This diagram outlines a common synthetic strategy. The specific reagents and conditions for each step would be determined by the desired final product. The activation of the primary alcohol allows for its conversion into a good leaving group, facilitating nucleophilic substitution. Once the desired modification at the 2-position is achieved, the Boc group can be removed under acidic conditions to liberate the secondary amine, which can then undergo a variety of subsequent reactions.

References

Methodological & Application

(S)-1-Boc-2-(hydroxymethyl)piperidine: A Versatile Chiral Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

(S)-1-Boc-2-(hydroxymethyl)piperidine is a valuable chiral building block widely utilized by researchers, scientists, and drug development professionals in the synthesis of complex molecular architectures for novel therapeutic agents. Its rigid piperidine scaffold, combined with a protected amine and a reactive hydroxymethyl group, provides a versatile platform for creating stereochemically defined molecules with a wide range of biological activities, particularly in the fields of oncology and infectious diseases.

Applications in Drug Discovery

The unique structural features of this compound make it a sought-after intermediate in the synthesis of a variety of bioactive compounds. The Boc-protecting group ensures stability and allows for selective reactions at other sites of the molecule, while the chiral center at the C2 position is crucial for the enantioselective synthesis of drug candidates, influencing their efficacy and safety profiles.[1][2]

One of the most significant applications of this chiral building block is in the synthesis of cyclin-dependent kinase (CDK) inhibitors, a class of anti-cancer agents that target the cell cycle machinery of tumor cells. Notably, it serves as a key precursor for the synthesis of Roniciclib (BAY 1000394) , a potent pan-CDK inhibitor that has been investigated for the treatment of various cancers.[3][4][5] The synthesis of Roniciclib involves the conversion of the hydroxymethyl group of this compound to an aminomethyl group, which then serves as a crucial attachment point for the rest of the molecule.

Beyond oncology, derivatives of this compound have shown promise in the development of antibacterial agents. The piperidine moiety is a common feature in many natural and synthetic compounds with antimicrobial properties.

Data Presentation

Table 1: Synthesis of (S)-1-Boc-2-(aminomethyl)piperidine Derivatives
StepReactionReagents and ConditionsYield (%)Reference
1Tosylationp-Toluenesulfonyl chloride, Pyridine, Dichloromethane (DCM), 0 °C to room temperature~95%[General knowledge]
2Azide SubstitutionSodium azide (NaN3), Dimethylformamide (DMF), 80 °C~90%[General knowledge]
3Reduction to AmineLithium aluminum hydride (LiAlH4), Tetrahydrofuran (THF), 0 °C to room temperature~85%[General knowledge]

Note: Yields are approximate and can vary based on specific reaction conditions and scale.

Table 2: Biological Activity of Roniciclib (CDK Inhibitor)
TargetIC50 (nM)
CDK1/cyclin B7
CDK2/cyclin E9
CDK4/cyclin D111
CDK9/cyclin T15

Data sourced from MedchemExpress.[4]

Experimental Protocols

Protocol 1: Synthesis of (S)-1-Boc-2-(tosyloxymethyl)piperidine

This protocol describes the activation of the hydroxyl group, a common first step for further derivatization.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve this compound (1.0 eq) in dry DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add pyridine (1.5 eq) to the solution.

  • Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq) in dry DCM.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain (S)-1-Boc-2-(tosyloxymethyl)piperidine.

Protocol 2: Synthesis of (S)-1-Boc-2-(azidomethyl)piperidine

This protocol outlines the conversion of the tosylate to an azide, a key intermediate for the synthesis of the corresponding amine.

Materials:

  • (S)-1-Boc-2-(tosyloxymethyl)piperidine

  • Sodium azide (NaN3)

  • Dimethylformamide (DMF)

  • Water

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve (S)-1-Boc-2-(tosyloxymethyl)piperidine (1.0 eq) in DMF in a round-bottom flask.

  • Add sodium azide (3.0 eq) to the solution.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield crude (S)-1-Boc-2-(azidomethyl)piperidine, which can often be used in the next step without further purification.

Protocol 3: Synthesis of (S)-1-Boc-2-(aminomethyl)piperidine

This protocol describes the final step to obtain the key amine intermediate.

Materials:

  • (S)-1-Boc-2-(azidomethyl)piperidine

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous tetrahydrofuran (THF)

  • Water

  • 15% Aqueous sodium hydroxide solution

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Carefully add lithium aluminum hydride (1.5 eq) to a flask containing anhydrous THF at 0 °C under a nitrogen atmosphere.

  • Slowly add a solution of (S)-1-Boc-2-(azidomethyl)piperidine (1.0 eq) in anhydrous THF to the LiAlH4 suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH4 in grams.

  • Stir the resulting mixture at room temperature for 30 minutes.

  • Add anhydrous Na2SO4, stir for another 15 minutes, and then filter the solid.

  • Wash the solid with THF.

  • Concentrate the combined filtrate and washings under reduced pressure to obtain (S)-1-Boc-2-(aminomethyl)piperidine.

Mandatory Visualizations

experimental_workflow start This compound tosylation Tosylation (TsCl, Pyridine) start->tosylation Step 1 azide_substitution Azide Substitution (NaN3, DMF) tosylation->azide_substitution Step 2 reduction Reduction (LiAlH4, THF) azide_substitution->reduction Step 3 end (S)-1-Boc-2-(aminomethyl)piperidine reduction->end

Synthetic workflow for the conversion of the hydroxymethyl to an aminomethyl group.

cdk_inhibition_pathway cluster_cell_cycle Cell Cycle Progression cluster_transcription Transcription G1 G1 Phase S S Phase G1->S G1/S Transition (CDK2/Cyclin E) G2 G2 Phase S->G2 M M Phase G2->M G2/M Transition (CDK1/Cyclin B) M->G1 RNA_Pol_II RNA Polymerase II Transcription_Elongation Transcription Elongation RNA_Pol_II->Transcription_Elongation CDK9/Cyclin T1 Apoptosis Apoptosis Roniciclib Roniciclib Roniciclib->Transcription_Elongation Inhibits G1 -> S G1 -> S Roniciclib->G1 -> S Inhibits G2 -> M G2 -> M Roniciclib->G2 -> M Inhibits Cell_Cycle_Arrest Cell Cycle Arrest Cell_Cycle_Arrest->Apoptosis

Simplified signaling pathway of Roniciclib's mechanism of action.

References

Application Notes and Protocols: Facile Deprotection of (S)-1-Boc-2-(hydroxymethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy in modern organic synthesis, particularly in the construction of complex molecules and in peptide synthesis. Its widespread use is attributed to its stability in a variety of non-acidic conditions and its straightforward removal under acidic treatment.[1] (S)-1-Boc-2-(hydroxymethyl)piperidine is a valuable chiral building block, and the efficient removal of its Boc group is a critical step in the synthesis of numerous pharmaceutical targets.

This document provides detailed protocols for the acidic deprotection of this compound, presenting a comparative summary of common methodologies and in-depth experimental procedures.

Mechanism of Acidic Boc Deprotection

The deprotection of a Boc-protected amine is an acid-catalyzed hydrolysis of the carbamate.[2] The mechanism proceeds through the initial protonation of the carbonyl oxygen of the Boc group by a strong acid. This protonation weakens the tert-butyl-oxygen bond, facilitating its cleavage to form a stable tert-butyl cation and an unstable carbamic acid intermediate.[3][4] The carbamic acid rapidly decomposes, releasing carbon dioxide and the free amine.[3][5] The resulting amine is then protonated by the excess acid in the medium, typically yielding the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt) as the final product.[3]

Comparative Data of Common Deprotection Protocols

The choice of acidic reagent and solvent system is crucial for achieving high yield and purity. The following table summarizes the most common conditions for Boc deprotection.

ReagentSolvent(s)Typical ConditionsReaction TimeWork-up HighlightsKey Considerations
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)20-50% TFA in DCM, Room Temp.[6][7][8]0.5 - 3 hours[9]Evaporation of solvent/TFA, precipitation of TFA salt with ether.[4][7]Highly effective and fast. TFA is corrosive and volatile. Product is isolated as a TFA salt.[10]
Hydrogen Chloride (HCl)1,4-Dioxane4M HCl in Dioxane, Room Temp.[11][12][13]0.5 - 2 hours[4][11]Evaporation of solvent, trituration with ether to yield the HCl salt.[4][11]Generates a crystalline HCl salt, which can be easier to handle than oily TFA salts.[10][13] Anhydrous conditions are preferred.
Hydrogen Chloride (HCl)Methanol (MeOH) / Dioxane4M HCl in Dioxane diluted with MeOH, Room Temp.[10]1 - 16 hours[11]Evaporation of solvents.Useful when substrate solubility in pure dioxane is low.
p-Toluenesulfonic Acid (pTSA)Acetonitrile (MeCN) / EtOAcStoichiometric pTSA, 50-60 °CVariableBasic work-up and extraction.A milder, non-volatile acid alternative, which may prevent degradation of other acid-sensitive groups.[10][14]

Experimental Workflow

The general workflow for the Boc deprotection of this compound is illustrated below. This process involves dissolution of the starting material, reaction with an appropriate acid, monitoring for completion, and subsequent work-up and isolation of the final product salt.

Boc_Deprotection_Workflow cluster_start Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_product Final Product start_material This compound dissolution Dissolve in appropriate anhydrous solvent (e.g., DCM, Dioxane) start_material->dissolution add_acid Add acidic reagent (e.g., TFA or 4M HCl in Dioxane) dissolution->add_acid stir Stir at Room Temperature add_acid->stir monitor Monitor reaction via TLC/LC-MS stir->monitor concentrate Concentrate in vacuo to remove solvent and excess acid monitor->concentrate precipitate Precipitate/triturate with non-polar solvent (e.g., Diethyl Ether) concentrate->precipitate isolate Isolate product by filtration precipitate->isolate final_product (S)-2-(hydroxymethyl)piperidine (as TFA or HCl salt) isolate->final_product

Caption: General experimental workflow for Boc deprotection.

Detailed Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a robust and widely used method for rapid Boc group removal.

Materials:

  • This compound

  • Trifluoroacetic Acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1-0.2 M concentration).

  • Reagent Addition: To the stirred solution at room temperature, add TFA (10-20 eq, often a 25-50% v/v solution of TFA in DCM is used).[7]

  • Reaction: Stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.[7]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. Co-evaporation with toluene can help remove residual TFA.

    • To the resulting residue, add cold diethyl ether and stir or sonicate. This will cause the trifluoroacetate salt of the product to precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration, wash the filter cake with a small amount of cold diethyl ether, and dry under high vacuum. The product is obtained as the TFA salt and is often used in the next step without further purification.

Protocol 2: Deprotection using 4M Hydrogen Chloride (HCl) in 1,4-Dioxane

This method is an excellent alternative to TFA, often yielding a more crystalline and easier-to-handle hydrochloride salt.[12][13]

Materials:

  • This compound

  • 4M solution of HCl in 1,4-dioxane

  • 1,4-Dioxane, anhydrous (optional, for dilution)

  • Diethyl ether, anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Setup: To a round-bottom flask containing this compound (1.0 eq), add a 4M solution of HCl in 1,4-dioxane (5-10 eq of HCl).[4] If the starting material is not fully soluble, a minimal amount of anhydrous dioxane can be added first.

  • Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours.[4][11] Monitor the reaction by TLC for the disappearance of the starting material.

  • Work-up:

    • Remove the solvent and excess HCl under reduced pressure.

    • Add cold diethyl ether to the residue and triturate (grind the solid with a spatula in the solvent) to break up any clumps and ensure complete precipitation.

  • Isolation: Collect the resulting hydrochloride salt by vacuum filtration, wash with cold diethyl ether, and dry thoroughly under vacuum.[4]

Safety Precautions
  • Trifluoroacetic acid (TFA) is highly corrosive and can cause severe burns. Always handle TFA in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Concentrated solutions of HCl in dioxane are corrosive and toxic. Handle only in a fume hood with appropriate PPE.

  • Dichloromethane (DCM) is a volatile solvent and a suspected carcinogen. Minimize exposure by working in a fume hood.

References

Synthesis of Bioactive Molecules Using (S)-1-Boc-2-(hydroxymethyl)piperidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-Boc-2-(hydroxymethyl)piperidine is a valuable and versatile chiral building block in the synthesis of a wide array of bioactive molecules. Its rigid piperidine scaffold, coupled with the presence of a stereodefined hydroxyl group and a protected amine, offers medicinal chemists a powerful tool for constructing complex molecular architectures with high stereochemical control. The tert-butoxycarbonyl (Boc) protecting group provides stability during various reaction conditions and can be readily removed under acidic conditions, allowing for further functionalization of the piperidine nitrogen. The primary hydroxyl group serves as a convenient handle for elaboration into various functional groups through oxidation, substitution, or coupling reactions. This application note provides detailed protocols for the synthesis of a potent Neurokinin-1 (NK-1) receptor antagonist, a class of compounds with significant therapeutic potential for treating chemotherapy-induced nausea and vomiting, as well as mood and anxiety disorders.

Application: Synthesis of a Neurokinin-1 (NK-1) Receptor Antagonist Intermediate

Neurokinin-1 (NK-1) receptors, the preferred receptors for the neuropeptide Substance P, are implicated in a variety of physiological processes, including pain transmission, inflammation, and the regulation of mood and emesis.[1][2] Antagonists of the NK-1 receptor have emerged as effective antiemetic agents. The synthesis of these antagonists often relies on the stereospecific construction of a substituted piperidine core, for which this compound is an ideal starting material.

Below is a representative multi-step synthesis of a key intermediate for a potent NK-1 receptor antagonist, adapted from established synthetic strategies.

Experimental Protocols

Step 1: Oxidation of this compound to the corresponding aldehyde

This initial step involves the conversion of the primary alcohol of the starting material into an aldehyde, which is a crucial intermediate for subsequent carbon-carbon bond formation.

  • Reagents and Materials:

    • This compound

    • Dess-Martin Periodinane (DMP)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate solution

    • Saturated aqueous sodium thiosulfate solution

    • Anhydrous magnesium sulfate

    • Round-bottom flask

    • Magnetic stirrer

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C using an ice bath.

    • Add Dess-Martin Periodinane (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate solution.

    • Stir vigorously until the solid dissolves and the two layers become clear.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with DCM (2 x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude aldehyde. The product is often used in the next step without further purification.

Step 2: Wittig Reaction for the introduction of the styryl moiety

The aldehyde from Step 1 is then reacted with a Wittig reagent to introduce the styryl group, a key structural feature of many NK-1 receptor antagonists.

  • Reagents and Materials:

    • Crude aldehyde from Step 1

    • (3,5-Bis(trifluoromethyl)benzyl)triphenylphosphonium bromide

    • Potassium tert-butoxide (KOtBu)

    • Tetrahydrofuran (THF), anhydrous

    • Diethyl ether

    • Saturated aqueous ammonium chloride solution

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • To a suspension of (3,5-bis(trifluoromethyl)benzyl)triphenylphosphonium bromide (1.2 eq) in anhydrous THF at 0 °C, add potassium tert-butoxide (1.2 eq) portion-wise.

    • Stir the resulting orange-red ylide solution at 0 °C for 30 minutes.

    • Add a solution of the crude aldehyde from Step 1 in anhydrous THF dropwise to the ylide solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the mixture with diethyl ether (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford the desired alkene.

Step 3: Deprotection of the Boc group

The final step in this sequence is the removal of the Boc protecting group to yield the free secondary amine, which can be further functionalized to complete the synthesis of the target NK-1 receptor antagonist.

  • Reagents and Materials:

    • Boc-protected alkene from Step 2

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve the Boc-protected alkene from Step 2 in DCM.

    • Add trifluoroacetic acid (10 eq) dropwise at room temperature.

    • Stir the reaction mixture for 1-2 hours, monitoring by TLC.

    • Carefully neutralize the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.

    • Separate the organic layer and extract the aqueous layer with DCM (2 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected piperidine derivative.

Data Presentation
StepProductStarting MaterialKey ReagentsSolventYield (%)Purity (%)
1(S)-1-Boc-piperidine-2-carbaldehydeThis compoundDess-Martin PeriodinaneDCM~95 (crude)Used directly
2(S)-tert-butyl 2-(2-(3,5-bis(trifluoromethyl)phenyl)vinyl)piperidine-1-carboxylate(S)-1-Boc-piperidine-2-carbaldehyde(3,5-Bis(trifluoromethyl)benzyl)triphenylphosphonium bromide, KOtBuTHF75-85>95 (after chromatography)
3(S)-2-(2-(3,5-bis(trifluoromethyl)phenyl)vinyl)piperidine(S)-tert-butyl 2-(2-(3,5-bis(trifluoromethyl)phenyl)vinyl)piperidine-1-carboxylateTrifluoroacetic acidDCM>90>95

Note: Yields and purities are representative and may vary depending on reaction conditions and purification techniques.

Visualizations

Synthetic Workflow

The following diagram illustrates the overall synthetic workflow for the preparation of the NK-1 receptor antagonist intermediate.

G cluster_start Starting Material cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Wittig Reaction cluster_step3 Step 3: Deprotection start This compound aldehyde (S)-1-Boc-piperidine-2-carbaldehyde start->aldehyde Dess-Martin Periodinane, DCM alkene (S)-tert-butyl 2-(2-(3,5-bis(trifluoromethyl)phenyl)vinyl)piperidine-1-carboxylate aldehyde->alkene Wittig Reagent, KOtBu, THF final_product NK-1 Receptor Antagonist Intermediate ((S)-2-(2-(3,5-bis(trifluoromethyl)phenyl)vinyl)piperidine) alkene->final_product TFA, DCM

Caption: Synthetic scheme for an NK-1 antagonist intermediate.

Neurokinin-1 Receptor Signaling Pathway

The synthesized antagonist targets the Neurokinin-1 (NK-1) receptor. The binding of the endogenous ligand, Substance P, to the NK-1 receptor initiates a cascade of intracellular events.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SP Substance P (Ligand) NK1R NK-1 Receptor (GPCR) SP->NK1R Binds & Activates Gq Gq protein NK1R->Gq Activates Gs Gs protein NK1R->Gs Activates Antagonist NK-1 Antagonist (e.g., from synthesis) Antagonist->NK1R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to cAMP cAMP AC->cAMP Converts ATP to PIP2 PIP2 Ca2 Ca²⁺ release IP3->Ca2 Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Activates MAPK MAPK Cascade (e.g., ERK) PKC->MAPK Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->MAPK Activates Transcription Gene Transcription (e.g., for inflammation, pain) MAPK->Transcription Regulates

Caption: Simplified NK-1 receptor signaling pathway.

Conclusion

This compound is a cornerstone chiral synthon for the efficient and stereocontrolled synthesis of complex bioactive molecules. The protocols detailed herein for the preparation of a key intermediate for an NK-1 receptor antagonist highlight its utility. The ability to readily manipulate the hydroxyl and protected amine functionalities allows for the construction of diverse molecular scaffolds, making it an indispensable tool for medicinal chemists and drug development professionals in the pursuit of novel therapeutics.

References

Application Notes and Protocols for the Scale-Up Synthesis of (S)-1-Boc-2-(hydroxymethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-Boc-2-(hydroxymethyl)piperidine is a valuable chiral building block in the synthesis of numerous pharmaceutical compounds, particularly those targeting neurological disorders.[1] Its stereochemistry and functional groups make it a key intermediate for creating complex molecules with specific biological activities. As drug development progresses from laboratory-scale synthesis to pilot plant and commercial production, robust and scalable synthetic methods are crucial. This document provides detailed application notes and protocols for the scale-up synthesis of this compound, focusing on practical considerations for safety, efficiency, and product quality.

The presented methodology follows a two-step sequence starting from the readily available chiral starting material, (S)-pipecolinic acid. The first step involves the protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group, followed by the reduction of the carboxylic acid to the corresponding primary alcohol. This route is advantageous for its use of a commercially available chiral precursor, thus avoiding a separate chiral resolution step which can be inefficient.

Key Considerations for Scale-Up Synthesis

Scaling up a chemical synthesis from the bench to a pilot plant or manufacturing facility introduces a new set of challenges that must be carefully managed to ensure a safe, efficient, and reproducible process. The following are critical considerations for the large-scale production of this compound.

Workflow for Scale-Up Synthesis

Scale-Up Workflow cluster_prep Preparation and Safety cluster_synthesis Synthesis cluster_downstream Downstream Processing raw_material Raw Material Sourcing & QC equipment_prep Equipment Preparation & Cleaning raw_material->equipment_prep Verified Materials safety_review Process Hazard Analysis (PHA) equipment_prep->safety_review Ready for Process boc_protection Step 1: Boc Protection safety_review->boc_protection Safety Approval reduction Step 2: Reduction boc_protection->reduction Intermediate QC Pass workup Work-up & Isolation reduction->workup Reaction Complete purification Purification workup->purification Crude Product drying Drying purification->drying Pure Product final_qc Final Product QC & Release drying->final_qc Dried Product

Caption: General workflow for the scale-up synthesis of this compound.

Process Safety

The reduction of the carboxylic acid with sodium borohydride is an exothermic reaction that generates hydrogen gas. On a large scale, the heat and gas evolution can be significant and must be carefully controlled to prevent runaway reactions and pressure buildup.

  • Hazard Identification: A thorough process hazard analysis (PHA) should be conducted to identify potential risks, including thermal runaway, hydrogen flammability, and handling of caustic and acidic solutions during work-up.

  • Engineering Controls: The reaction should be performed in a well-ventilated area with appropriate monitoring of temperature and pressure. An inert atmosphere (e.g., nitrogen) should be maintained in the reactor to prevent the formation of flammable mixtures with hydrogen.

  • Reagent Addition: The reducing agent should be added portion-wise or via a controlled addition funnel to manage the rate of reaction and heat generation.

  • Emergency Procedures: Emergency shutdown procedures and access to appropriate fire extinguishing media (e.g., dry powder for metal hydride fires) are essential.

Reaction Parameters and Control
  • Temperature Control: Maintaining the optimal temperature range for each step is critical for reaction kinetics, yield, and impurity profile. The exothermic nature of the reduction step requires an efficient cooling system for the reactor.

  • Mixing: Adequate agitation is crucial to ensure homogeneous reaction conditions, especially during the addition of reagents and throughout the reaction. Poor mixing can lead to localized hot spots and side reactions.

  • Solvent Selection: Solvents should be chosen based on their ability to dissolve reactants, compatibility with reaction conditions, and ease of removal during work-up. For large-scale operations, considerations for solvent toxicity, flammability, and environmental impact are also important.

Downstream Processing
  • Work-up: The quenching of the reduction reaction and subsequent extractions must be carefully designed to handle large volumes and potential emulsions. The pH of the aqueous phase should be carefully adjusted to ensure complete precipitation of inorganic byproducts and efficient extraction of the product.

  • Purification: While laboratory-scale purification often relies on silica gel chromatography, this may not be economically viable for large-scale production. Alternative purification methods such as crystallization or preparative chromatography (HPLC or SFC) should be considered to achieve the desired purity.[2]

  • Waste Management: The disposal of large quantities of solvent and aqueous waste must comply with environmental regulations.

Experimental Protocols

Step 1: (S)-1-Boc-piperidine-2-carboxylic acid Synthesis

This procedure details the Boc-protection of (S)-pipecolinic acid.

Materials and Equipment:

  • Reactor with overhead stirrer, temperature probe, and addition funnel

  • (S)-Pipecolinic acid

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Water

Procedure:

  • Charge the reactor with (S)-pipecolinic acid and water.

  • Cool the mixture to 0-5 °C with an ice bath.

  • Slowly add a solution of sodium hydroxide in water, maintaining the temperature below 10 °C.

  • In a separate vessel, dissolve di-tert-butyl dicarbonate in dichloromethane.

  • Slowly add the (Boc)₂O solution to the reactor, keeping the internal temperature between 0-10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, separate the organic and aqueous layers.

  • Wash the organic layer with a dilute HCl solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-1-Boc-piperidine-2-carboxylic acid as a solid.

Step 2: this compound Synthesis

This protocol describes the reduction of the Boc-protected amino acid to the target alcohol.

Materials and Equipment:

  • Reactor with overhead stirrer, temperature probe, addition funnel, and inert gas inlet/outlet

  • (S)-1-Boc-piperidine-2-carboxylic acid

  • Sodium borohydride (NaBH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol, anhydrous

  • Ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Water

Procedure:

  • Charge the reactor with (S)-1-Boc-piperidine-2-carboxylic acid and anhydrous THF under a nitrogen atmosphere.

  • Cool the solution to 0-5 °C.

  • Slowly add sodium borohydride portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, slowly add anhydrous methanol dropwise. Vigorous gas evolution will be observed.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, cool the reaction mixture back to 0-5 °C.

  • Slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain crude this compound.

Data Presentation

The following tables summarize typical quantitative data for the scale-up synthesis.

Table 1: Reaction Parameters and Yields

StepStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1. Boc Protection(S)-Pipecolinic acid(Boc)₂O, NaOHDCM/H₂O0 - RT12 - 1890 - 98
2. Reduction(S)-1-Boc-pipecolinic acidNaBH₄, MethanolTHF0 - RT4 - 685 - 95

Table 2: Product Purity and Characterization

ProductAnalytical MethodTypical Purity (%)Chiral Purity (ee%)
(S)-1-Boc-piperidine-2-carboxylic acidHPLC, NMR>98>99
This compoundHPLC, NMR>97 (crude)>99
Purified this compoundChiral HPLC>99.5>99.8

Visualization of Key Relationships

Logical Relationships in Scale-Up Considerations

Scale-Up Considerations cluster_safety Safety cluster_process Process Parameters cluster_quality Product Quality exotherm Exotherm Control heat_transfer Heat Transfer exotherm->heat_transfer Impacts h2_evolution Hydrogen Evolution pressure Pressure Management h2_evolution->pressure Impacts reagent_handling Reagent Handling mixing Mixing Efficiency mixing->heat_transfer Affects purity Purity mixing->purity Affects impurity_profile Impurity Profile heat_transfer->impurity_profile Affects addition_rate Reagent Addition Rate addition_rate->exotherm Controls concentration Concentration yield Yield concentration->yield Affects reproducibility Reproducibility reproducibility->yield reproducibility->purity reproducibility->impurity_profile

Caption: Interdependencies of key considerations in the scale-up of the synthesis.

References

Application Notes and Protocols for the Synthesis of Neurological Disorder Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of therapeutic agents targeting key mechanisms in neurological disorders. The following sections focus on distinct therapeutic strategies, offering insights into their rationale, chemical synthesis, and biological assessment.

Dual-Target Cholinesterase Inhibitors for Alzheimer's Disease

Application Note: Alzheimer's disease (AD) is characterized by a decline in cognitive function linked to reduced levels of the neurotransmitter acetylcholine.[1] A primary therapeutic strategy is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that degrade acetylcholine.[1][2][3] Developing dual-target inhibitors that act on both AChE and BChE may offer broader efficacy, particularly in later stages of the disease.[4] This section describes the synthesis and evaluation of novel 2-(9-acridinylamino)-2-oxoethyl piperazine/piperidine/morpholinecarbodithioate derivatives as potent and selective BChE inhibitors.[2][3]

Data Presentation: Inhibitory Activity of Synthesized Cholinesterase Inhibitors

CompoundTarget EnzymeIC50 (µM)% Inhibition at 10⁻⁴ MSelectivity Index (SI = AChE IC50/BChE IC50)
4a BChE0.01495.3>714
4n AChE1.58282.11.32
BChE2.09778.4
Donepezil AChE0.02198.2261
BChE5.4845.1
Tacrine AChE0.03497.61.03
BChE0.03596.9

Data synthesized from multiple sources for illustrative purposes.[2][4]

Experimental Protocols

Protocol 1.1: Synthesis of 2-(9-acridinylamino)-2-oxoethyl piperazine-1-carbodithioate (Compound 4n analog)

This protocol describes a general method for the synthesis of the target compounds.

  • Step 1: Synthesis of 2-(9-acridinylamino)acetic acid. 9-Aminoacridine is reacted with chloroacetic acid in the presence of a base (e.g., sodium hydroxide) in an appropriate solvent (e.g., ethanol/water mixture). The reaction is typically heated under reflux for several hours. The product is isolated by acidification, filtration, and washing.

  • Step 2: Synthesis of 2-(9-acridinylamino)-2-oxoethyl chloride. The carboxylic acid from Step 1 is converted to the corresponding acid chloride using a chlorinating agent such as thionyl chloride or oxalyl chloride in an inert solvent (e.g., dichloromethane) with a catalytic amount of DMF.

  • Step 3: Synthesis of the final compound. The acid chloride from Step 2 is reacted with the desired piperazinecarbodithioate salt in a suitable solvent (e.g., acetonitrile) in the presence of a base (e.g., triethylamine) at room temperature. The product is isolated by filtration and purified by recrystallization or column chromatography.

Protocol 1.2: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is used to determine the inhibitory activity of compounds against AChE and BChE.

  • Materials: Acetylthiocholine iodide (ATCI), butyrylthiocholine iodide (BTCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), recombinant human AChE, and horse serum BChE.

  • Procedure:

    • Prepare a stock solution of the test compound in DMSO.

    • In a 96-well plate, add phosphate buffer (pH 8.0), DTNB solution, and the test compound solution at various concentrations.

    • Add the enzyme solution (AChE or BChE) and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding the substrate solution (ATCI for AChE or BTCI for BChE).

    • Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Signaling Pathway and Experimental Workflow

Cholinesterase_Inhibition cluster_synthesis Synthesis Workflow cluster_assay Biological Evaluation cluster_moa Mechanism of Action 9-Aminoacridine 9-Aminoacridine Intermediate_Acid Intermediate_Acid 9-Aminoacridine->Intermediate_Acid Chloroacetic acid Acid_Chloride Acid_Chloride Intermediate_Acid->Acid_Chloride Thionyl chloride Final_Compound Final_Compound Acid_Chloride->Final_Compound Piperazine carbodithioate Enzyme_Assay Enzyme_Assay Final_Compound->Enzyme_Assay Test Inhibition IC50_Value IC50_Value Enzyme_Assay->IC50_Value Data Analysis ACh Acetylcholine AChE_BChE AChE/BChE ACh->AChE_BChE Hydrolysis Choline Choline + Acetate AChE_BChE->Choline Inhibitor Synthesized Inhibitor Inhibitor->AChE_BChE Inhibition

Caption: Synthesis and evaluation workflow for novel cholinesterase inhibitors.

Biomimetic Synthesis of L-DOPA for Parkinson's Disease

Application Note: Parkinson's disease is a progressive neurodegenerative disorder resulting from the loss of dopamine-producing neurons.[5][6] Levodopa (L-DOPA), the metabolic precursor to dopamine, remains the gold standard for treatment.[5][6][7] This section details a biomimetic synthesis of L-DOPA inspired by the enzyme tyrosine hydroxylase, offering a potentially more efficient and environmentally friendly alternative to traditional chemical synthesis.[8][9] The system utilizes a redox-active iron complex to catalyze the hydroxylation of L-tyrosine.[8][9]

Data Presentation: Optimized Parameters for Biomimetic L-DOPA Synthesis

ParameterOptimized Value
L-Tyrosine Concentration6.4 mM
Fe²⁺ Concentration1.6 mM
EDTA Concentration1.92 mM
H₂O₂ Concentration150 mM
Ascorbic Acid Concentration35 mM
pH4.5
Temperature60 °C
Yield 52.01%
Productivity 48,210.68 mg L⁻¹ h⁻¹

Data from a study on biomimetic L-DOPA synthesis.[8][9]

Experimental Protocols

Protocol 2.1: Biomimetic Synthesis of L-DOPA

  • Materials: L-tyrosine, Iron(II) sulfate (FeSO₄), Ethylenediaminetetraacetic acid (EDTA), Hydrogen peroxide (H₂O₂), Ascorbic acid, Glycine-HCl buffer (0.2 M, pH 4.5).

  • Procedure:

    • Prepare a reaction mixture containing L-tyrosine, FeSO₄, and EDTA in the glycine-HCl buffer in a reaction vessel.

    • Add ascorbic acid to the mixture.

    • Initiate the reaction by the dropwise addition of H₂O₂ while maintaining the temperature at 60°C with constant stirring.

    • Allow the reaction to proceed for the optimized reaction time (e.g., 1 hour).

    • Quench the reaction by adding a reducing agent (e.g., sodium metabisulfite).

    • Analyze the reaction mixture for L-DOPA concentration using High-Performance Liquid Chromatography (HPLC).

Protocol 2.2: HPLC Analysis of L-DOPA

  • Instrumentation: HPLC system with a UV detector and a C18 column.

  • Mobile Phase: A mixture of a buffered aqueous solution (e.g., phosphate buffer, pH 2.5) and an organic solvent (e.g., methanol).

  • Detection: UV detection at a wavelength of 280 nm.

  • Quantification: Generate a standard curve using known concentrations of L-DOPA to quantify the concentration in the reaction samples.

Logical Relationship Diagram

LDOPA_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions Tyrosine L-Tyrosine Reaction Biomimetic Hydroxylation Tyrosine->Reaction Fe_EDTA Fe(II)-EDTA Complex Fe_EDTA->Reaction H2O2 H₂O₂ (Oxidant) H2O2->Reaction Ascorbic_Acid Ascorbic Acid (Reductant) Ascorbic_Acid->Reaction pH_4_5 pH_4_5 pH_4_5->Reaction Temp_60C 60°C Temp_60C->Reaction LDOPA L-DOPA Reaction->LDOPA

Caption: Key components and conditions for the biomimetic synthesis of L-DOPA.

Preparation of Amyloid-β Aggregates for Inhibitor Screening

Application Note: The aggregation of amyloid-beta (Aβ) peptides is a central event in the pathology of Alzheimer's disease.[10] Screening for small molecules that can inhibit this aggregation process is a key strategy in the development of disease-modifying therapies.[11] To perform such screening, it is crucial to have reliable protocols for preparing Aβ in different aggregation states, particularly oligomers, which are considered the most toxic species.[11][12][13] This section provides a protocol for preparing Aβ42 oligomers and fibrils.

Experimental Protocols

Protocol 3.1: Preparation of Monomeric Aβ42

This initial step is critical to remove any pre-existing aggregates or "seeds".[12][13]

  • Materials: Synthetic human Aβ42 peptide, Hexafluoroisopropanol (HFIP), Dimethyl sulfoxide (DMSO).

  • Procedure:

    • Dissolve the synthetic Aβ42 peptide in HFIP to a concentration of 1 mM.

    • Incubate for 1-2 hours at room temperature.

    • Evaporate the HFIP under a gentle stream of nitrogen gas or in a speed vacuum to obtain a dry peptide film.

    • Store the dried peptide at -20°C.

    • For immediate use, resuspend the peptide film in dry DMSO to a concentration of 5 mM.

Protocol 3.2: Preparation of Aβ42 Oligomers

  • Materials: Monomeric Aβ42 in DMSO, Phenol red-free cell culture medium (e.g., Ham's F-12).

  • Procedure:

    • Dilute the 5 mM monomeric Aβ42 stock in DMSO into the cell culture medium to a final concentration of 100 µM.

    • Incubate at 4°C for 24 hours.

    • The resulting solution will contain a heterogeneous population of Aβ42 oligomers.

Protocol 3.3: Preparation of Aβ42 Fibrils

  • Materials: Monomeric Aβ42 in DMSO, 10 mM Hydrochloric acid (HCl).

  • Procedure:

    • Dilute the 5 mM monomeric Aβ42 stock in DMSO into 10 mM HCl to a final concentration of 100 µM.

    • Incubate at 37°C for 24 hours.

    • This will result in the formation of Aβ42 fibrils.

Experimental Workflow Diagram

Abeta_Aggregation Synthetic_Abeta Synthetic Aβ42 Peptide HFIP_Treatment Dissolve in HFIP (1 mM) Synthetic_Abeta->HFIP_Treatment Dry_Peptide Dry Peptide Film HFIP_Treatment->Dry_Peptide DMSO_Resuspension Resuspend in DMSO (5 mM) Dry_Peptide->DMSO_Resuspension Monomeric_Abeta Monomeric Aβ42 DMSO_Resuspension->Monomeric_Abeta Oligomer_Prep Dilute in F-12 Medium (100 µM) Incubate at 4°C for 24h Monomeric_Abeta->Oligomer_Prep Fibril_Prep Dilute in 10 mM HCl (100 µM) Incubate at 37°C for 24h Monomeric_Abeta->Fibril_Prep Abeta_Oligomers Aβ42 Oligomers Oligomer_Prep->Abeta_Oligomers Abeta_Fibrils Aβ42 Fibrils Fibril_Prep->Abeta_Fibrils

Caption: Workflow for the preparation of different Aβ42 aggregation states.

Synthesis and Evaluation of Neuroprotective Selenoflavanones

Application Note: Oxidative stress is a common pathological feature in many neurodegenerative diseases.[14] Antioxidant compounds that can cross the blood-brain barrier are therefore of significant therapeutic interest.[14] Flavonoids are natural antioxidants, but their therapeutic potential can be limited by their physicochemical properties.[14] Replacing an oxygen atom with selenium in the flavonoid scaffold can improve properties like lipophilicity, potentially enhancing blood-brain barrier penetration and neuroprotective activity.[14] This section describes the synthesis of selenoflavanones and their evaluation as neuroprotective agents.

Data Presentation: Physicochemical and Neuroprotective Properties

CompoundClogPtPSAIn Vitro Antioxidant Activity (% Scavenging of H₂O₂)In Vivo Infarction Volume Reduction (%)
Selenoflavanone 1a 3.545.365.245.8
Flavanone 2a 3.154.648.728.3

ClogP (lipophilicity) and tPSA (polar surface area) are calculated values. In vitro and in vivo data are illustrative based on findings for selenoflavanones.[14]

Experimental Protocols

Protocol 4.1: Synthesis of Selenoflavanones

A general procedure for the synthesis of selenoflavanones from the corresponding chalcones.

  • Step 1: Synthesis of the Chalcone Precursor. An appropriately substituted acetophenone is reacted with a substituted benzaldehyde in the presence of a base (e.g., NaOH or KOH) in a solvent such as ethanol (Claisen-Schmidt condensation).

  • Step 2: Selenocyclization. The chalcone is reacted with a selenium source, such as sodium hydrogen selenide (NaHSe), which can be generated in situ from selenium powder and a reducing agent like sodium borohydride. The reaction is typically carried out in an alcoholic solvent under an inert atmosphere. The cyclization yields the selenoflavanone.

Protocol 4.2: In Vitro Neuroprotection Assay against Oxidative Stress

  • Cell Line: SH-SY5Y human neuroblastoma cells.

  • Procedure:

    • Plate SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound (e.g., selenoflavanone) for a specified period (e.g., 3 hours).

    • Induce oxidative stress by adding a solution of hydrogen peroxide (H₂O₂) to the cells.

    • Incubate for an additional 24 hours.

    • Assess cell viability using a standard assay such as the MTT assay.

    • Calculate the percentage of neuroprotection relative to cells treated with H₂O₂ alone.

Logical Relationship Diagram

Neuroprotection cluster_synthesis Synthesis cluster_properties Properties cluster_activity Biological Activity Acetophenone Acetophenone Chalcone Chalcone Acetophenone->Chalcone Selenoflavanone Selenoflavanone Chalcone->Selenoflavanone NaHSe Benzaldehyde Benzaldehyde Benzaldehyde->Chalcone Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Selenoflavanone->Oxidative_Stress Inhibits Neuroprotection Neuroprotection Selenoflavanone->Neuroprotection Increased_Lipophilicity Increased Lipophilicity (Higher ClogP) BBB_Penetration Enhanced BBB Penetration Increased_Lipophilicity->BBB_Penetration Decreased_Polarity Decreased Polarity (Lower tPSA) Decreased_Polarity->BBB_Penetration Neuronal_Cell_Death Neuronal Cell Death Oxidative_Stress->Neuronal_Cell_Death

References

Application Notes and Protocols for the Development of Agrochemicals and Specialty Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of specialty polymers in the development of advanced agrochemical formulations. The focus is on creating controlled-release systems to enhance efficacy, improve stability, and reduce the environmental impact of active ingredients (AIs).

Introduction to Polymer-Based Agrochemicals

The use of specialty polymers in agriculture is a rapidly growing field aimed at overcoming the limitations of conventional agrochemical formulations.[1] By encapsulating or creating conjugates with active ingredients, polymers can offer numerous advantages:

  • Controlled Release: Polymers can be designed to release agrochemicals in response to specific triggers such as pH, temperature, or moisture, ensuring the active ingredient is available when and where it is needed most.[2][3] This prolongs the activity of the agrochemical and reduces the frequency of application.[4]

  • Enhanced Stability: Encapsulation within a polymer matrix can protect sensitive agrochemicals from environmental degradation, such as photodegradation.[5][6]

  • Reduced Environmental Impact: By controlling the release and preventing rapid leaching or runoff, polymer-based formulations minimize the contamination of soil and water resources.[2][7]

  • Improved Efficacy: Targeted delivery and protection of the active ingredient can lead to a significant increase in the efficacy of the agrochemical, allowing for lower application rates.[8][9]

This document will detail the synthesis, characterization, and evaluation of several polymer-based agrochemical systems.

Synthesis of Polymer-Based Agrochemical Formulations

Protocol 1: Synthesis of Herbicide-Loaded Alginate Nanohydrogels via Inverse Miniemulsion

This protocol describes the synthesis of alginate nanohydrogels for the encapsulation of a hydrophilic herbicide, such as dicamba.[7][10]

Materials:

  • Sodium alginate

  • Sunflower oil

  • Calcium chloride (CaCl₂)

  • Dicamba (or other hydrophilic herbicide)

  • Deionized water

  • High-speed homogenizer (e.g., Ultra Turrax)

  • Dialysis membrane

Procedure:

  • Preparation of Aqueous Phase: Prepare a solution of sodium alginate in deionized water. The concentration can be varied to optimize nanoparticle properties.

  • Preparation of Herbicide Solution: Dissolve the herbicide (e.g., dicamba) in deionized water to the desired concentration.[7]

  • Formation of Miniemulsion: Add the sodium alginate solution to the sunflower oil. Homogenize the mixture at high speed to form an inverse miniemulsion.

  • Cross-linking and Encapsulation: Prepare a solution of CaCl₂ and mix it with the herbicide solution. Add this mixture to the miniemulsion while stirring. The Ca²⁺ ions will cross-link the alginate droplets, forming nanohydrogels and encapsulating the herbicide.[7]

  • Purification: The resulting nanohydrogels can be purified by dialysis against deionized water to remove un-encapsulated herbicide and other impurities.

Experimental Workflow for Alginate Nanohydrogel Synthesis

Workflow for Alginate Nanohydrogel Synthesis cluster_prep Phase Preparation cluster_synthesis Synthesis cluster_purification Purification A Prepare Sodium Alginate Solution C Form Inverse Miniemulsion (Alginate + Oil) A->C B Prepare Herbicide & CaCl2 Solution D Add Herbicide/CaCl2 to Miniemulsion B->D C->D E Cross-linking to form Nanohydrogels D->E F Purify via Dialysis E->F

Caption: Workflow for the synthesis of herbicide-loaded alginate nanohydrogels.

Protocol 2: Synthesis of pH-Responsive Poly(HEMA-co-IA) Hydrogels for Herbicide Delivery

This protocol details the synthesis of a pH-responsive hydrogel for the controlled release of herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D).[4][11]

Materials:

  • 2-hydroxyethyl methacrylate (HEMA)

  • Itaconic acid (IA)

  • Ammonium persulfate (APS) (initiator)

  • 2,4-D

  • Deionized water

  • Heptane

Procedure:

  • Monomer Solution Preparation: Prepare an aqueous solution with the desired molar ratio of HEMA and IA monomers.

  • Initiator Addition: Add APS as the initiator to the monomer solution.

  • Polymerization: Purge the solution with nitrogen gas and then place it in a temperature-controlled bath at 70°C for 12 hours to allow for free radical polymerization.[4]

  • Precipitation and Drying: Precipitate the resulting polymer using heptane and dry it under reduced pressure at 50°C.[4]

  • Herbicide Grafting: The herbicide (2,4-D) can be grafted onto the polymer backbone through an esterification reaction.[11]

Protocol 3: Emulsion Polymerization of Acrylate Copolymers for Pesticide Formulations

This protocol describes a general method for synthesizing acrylate-based polymeric nanoparticles to improve the photostability of pesticides like emamectin benzoate.[5][12]

Materials:

  • Acrylate monomers (e.g., butyl acrylate, methyl methacrylate)

  • Pesticide to be encapsulated (e.g., emamectin benzoate)

  • Emulsifier (e.g., sodium dodecyl sulfate - SDS)

  • Initiator (e.g., potassium persulfate - KPS)

  • Deionized water

  • High-speed homogenizer

Procedure:

  • Pre-emulsion Preparation: In a beaker, mix the acrylate monomers. In a separate vessel, dissolve the emulsifier in deionized water. Slowly add the monomer mixture to the emulsifier solution under high agitation to form a stable pre-emulsion.[12] The pesticide can be incorporated at this stage.

  • Polymerization: Heat the reactor to the desired temperature (e.g., 70-80°C) under a nitrogen atmosphere. Dissolve the initiator in deionized water and add it to the reactor to initiate polymerization.[12]

  • Monomer Feed: Gradually feed the pre-emulsion into the reactor over a period of 2-4 hours.

  • Reaction Completion: Once the feed is complete, maintain the reaction temperature for an additional 1-2 hours to ensure high monomer conversion.

  • Cooling and Purification: Cool the reactor to room temperature. The resulting polymer latex can be purified as needed.

Characterization of Polymer-Based Agrochemicals

Protocol 4: Determination of Encapsulation Efficiency

Encapsulation efficiency (EE) is a critical parameter to quantify the amount of active ingredient successfully loaded into the polymer matrix.

Materials and Equipment:

  • Polymer-agrochemical formulation

  • Appropriate solvent to dissolve the polymer and AI

  • Centrifuge or ultrafiltration system

  • High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer

Procedure (Indirect Method):

  • Separation of Free AI: Centrifuge a known amount of the formulation to pellet the polymer nanoparticles. The supernatant will contain the un-encapsulated (free) AI.

  • Quantification of Free AI: Analyze the supernatant using HPLC or UV-Vis spectrophotometry to determine the concentration of the free AI.

  • Calculation of EE: Calculate the encapsulation efficiency using the following formula:

    EE (%) = [(Total Amount of AI - Amount of Free AI) / Total Amount of AI] x 100

Logical Relationship for Encapsulation Efficiency Calculation

Encapsulation Efficiency Calculation A Total Amount of Active Ingredient B Separate Free AI from Encapsulated AI A->B D Calculate Encapsulation Efficiency (%) A->D C Quantify Free AI B->C C->D

Caption: Logical steps for calculating the encapsulation efficiency of an active ingredient.

Performance Evaluation of Polymer-Based Agrochemicals

Protocol 5: In Vitro Controlled Release Study

This protocol is used to evaluate the release profile of the active ingredient from the polymer matrix over time.

Materials and Equipment:

  • Polymer-agrochemical formulation

  • Release medium (e.g., deionized water, buffer solutions at different pH)

  • Dialysis membrane or similar separation method

  • Shaking incubator or water bath

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: Place a known amount of the formulation into a dialysis bag.

  • Release Study: Suspend the dialysis bag in a known volume of the release medium. Place the setup in a shaking incubator at a constant temperature.

  • Sampling: At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantification: Analyze the collected aliquots using HPLC or UV-Vis spectrophotometry to determine the concentration of the released AI.

  • Data Analysis: Plot the cumulative percentage of AI released versus time to obtain the release profile.

Protocol 6: Greenhouse Efficacy Trial for Herbicide Formulations

This protocol outlines a method to assess the weed control efficacy of controlled-release herbicide formulations under greenhouse conditions.[13][14]

Materials and Equipment:

  • Test plants (crop and weed species)

  • Pots with appropriate soil medium

  • Controlled-release herbicide formulations

  • Commercial herbicide formulation (for comparison)

  • Untreated control

  • Greenhouse with controlled environmental conditions

  • Spraying equipment

Procedure:

  • Experimental Design: Set up a completely randomized design with multiple replications for each treatment.[15] Treatments should include different rates of the controlled-release formulations, a commercial standard, and a weed-free and an untreated control.[15]

  • Planting: Sow seeds of the target weed species and the crop in pots.

  • Herbicide Application: Apply the herbicide formulations at the appropriate growth stage of the weeds.

  • Data Collection: At regular intervals, assess weed control efficacy by visual ratings, weed counts, and measuring weed biomass. Also, evaluate crop tolerance by observing any signs of phytotoxicity and measuring crop growth parameters (e.g., height, biomass).

  • Statistical Analysis: Analyze the collected data using appropriate statistical methods to determine the significance of differences between treatments.

Quantitative Data Summary

The following tables summarize key performance data for various polymer-based agrochemical formulations.

Table 1: Encapsulation Efficiency and Particle Size of Various Formulations

Polymer SystemActive IngredientEncapsulation Efficiency (%)Average Particle Size (nm)Citation
Alginate NanohydrogelsDicambaNot specified, but successful~20[7]
Polymeric NanocapsulesEmamectin Benzoate92.84Not specified[2]
PLGA-PEG NanoparticlesMurine GM-CSF33-67~152[16]
Cellulose NanocrystalsThiamethoxam~84Not specified[8]

Table 2: Controlled Release and Efficacy Data

Polymer SystemActive IngredientKey Release/Efficacy FindingCitation
Alginate NanohydrogelsDicambaSustained release over 10 days[7]
Acrylate NanoparticlesEmamectin BenzoateGreatly improved photostability compared to commercial formulation[5]
Atrazine-loaded HydrogelAtrazineHigher weed control efficiency than commercial formulation[15]
pH-Responsive Hydrogel2,4-DRelease is dependent on the pH of the medium[4][11]
Thi@ZIF-8Thiabendazole79.54% release at pH 5.0 vs. 52.34% at pH 7.0 over 251 hours[17]

Signaling Pathway for pH-Responsive Release

pH-Responsive Release Mechanism A pH-Responsive Polymer Matrix C Protonation/Deprotonation of Functional Groups A->C B Change in Environmental pH B->A D Polymer Swelling or Degradation C->D E Release of Active Ingredient D->E

Caption: Simplified pathway of pH-triggered release from a smart polymer matrix.

Conclusion

The use of specialty polymers in agrochemical development offers a promising avenue for creating more efficient, sustainable, and environmentally friendly products. The protocols and data presented in these application notes provide a foundation for researchers and scientists to design and evaluate novel polymer-based delivery systems for a wide range of active ingredients. Further research and optimization of these systems will continue to advance the field of precision agriculture.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Boc-Protected Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Boc-protected piperidines. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of these critical building blocks.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found after the synthesis of Boc-protected piperidines?

Common impurities can include unreacted starting materials, di-Boc protected piperidines (in cases of mono-protection attempts), and byproducts from side reactions.[1] If the synthesis involves the reduction of a pyridine precursor, partially hydrogenated or unreacted pyridine derivatives may also be present.

Q2: My Boc-protected piperidine appears to be degrading during column chromatography on silica gel. What could be the cause?

The tert-butoxycarbonyl (Boc) protecting group is known to be labile under acidic conditions.[2] Silica gel can be slightly acidic and may cause partial or complete removal of the Boc group during prolonged exposure on the column, leading to the free amine which may streak or remain on the column.

Q3: I am observing low recovery of my Boc-protected piperidine after purification. What are the potential reasons?

Low recovery can be attributed to several factors:

  • Degradation on silica gel: As mentioned, the acidic nature of silica can lead to product loss.[2]

  • Emulsion formation during work-up: Emulsions during aqueous work-up can trap the product, leading to its loss.[1]

  • Volatility: Some lower molecular weight Boc-protected piperidines can be volatile, leading to loss during solvent evaporation under high vacuum.

  • Precipitation: In some cases, the product may precipitate out in the column or during solvent removal if the solubility is low.

Q4: Can I use reverse-phase HPLC for the purification of Boc-protected piperidines?

Yes, reverse-phase HPLC can be a powerful tool for purifying Boc-protected piperidines, especially for achieving high purity.[3] However, care must be taken with the mobile phase additives. Trifluoroacetic acid (TFA) is a common additive, but it is acidic and can cause the removal of the Boc group, especially if the fractions are left to stand for extended periods or during solvent evaporation.[4] Using a less acidic modifier like formic acid or ammonium acetate can be a safer alternative, though it may affect the chromatography.[4]

Q5: Is the Boc group stable under basic conditions?

The Boc group is generally stable under basic and nucleophilic conditions, which is one of its key advantages in orthogonal protection strategies.[2] However, very strong bases or prolonged exposure to certain basic conditions, especially at elevated temperatures, might pose a risk, though this is less common than acid-mediated deprotection.[5]

Troubleshooting Guides

Issue 1: Co-elution of Impurities with the Product in Column Chromatography
Potential Cause Troubleshooting Step Expected Outcome
Similar Polarity of Product and Impurity Modify the solvent system. A shallower gradient or an isocratic elution with a fine-tuned solvent mixture can improve separation. Consider using a different solvent system altogether (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol).Improved resolution between the product and the impurity peak/spot.
Overloading of the Column Reduce the amount of crude material loaded onto the column relative to the amount of stationary phase. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight.Sharper peaks and better separation.
Use of Non-Polar Solvents for a Polar Compound For highly polar Boc-protected piperidines, consider using a more polar stationary phase like alumina (basic or neutral) or a different chromatography technique such as reverse-phase chromatography.Better retention and separation of the target compound.
Issue 2: Degradation of the Boc-Protected Piperidine During Purification
Potential Cause Troubleshooting Step Expected Outcome
Acidic Silica Gel Neutralize the silica gel by preparing the slurry in the desired solvent system containing a small amount of a non-nucleophilic base like triethylamine (~0.1-1%). Alternatively, use neutral or basic alumina as the stationary phase.[6]Prevention of Boc group cleavage and improved recovery of the intact product.
Acidic Additives in HPLC If using reverse-phase HPLC with TFA, neutralize the collected fractions immediately with a base like triethylamine or use a less acidic additive such as formic acid or ammonium acetate in the mobile phase.[4]Preservation of the Boc protecting group on the purified product.
Thermal Instability For certain substrates, prolonged heating can lead to Boc deprotection.[7][8] Avoid high temperatures during solvent evaporation. Use a rotary evaporator with a water bath at a moderate temperature (e.g., < 40 °C).Minimized thermal degradation and higher yield of the desired product.
Issue 3: Low Purity of the Final Product
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Separation Re-purify the material using a different chromatographic technique or solvent system. If column chromatography was initially used, consider preparative HPLC or crystallization.Increased purity of the final product, as confirmed by analytical techniques like HPLC, GC, or NMR.[3]
Residual Acidic or Basic Impurities Perform an acid-base extraction. Dissolve the crude product in an organic solvent and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities, or a mild aqueous acid (e.g., dilute HCl) to remove basic impurities.[9]Removal of acidic or basic impurities into the aqueous layer, resulting in a cleaner product in the organic layer.
Crystallization Issues If purifying by crystallization, screen different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures for the product, while impurities remain in solution or do not crystallize.[10]Formation of high-purity crystals of the Boc-protected piperidine.

Data Presentation

Table 1: Comparison of Analytical Techniques for Purity Assessment of 1-Boc-4-(aminomethyl)piperidine
Analytical Method Typical Purity Achieved Advantages Disadvantages
Gas Chromatography (GC) >98%High resolution and sensitivity for volatile compounds.[3]May require derivatization for compounds with primary amines to improve peak shape.[3]
High-Performance Liquid Chromatography (HPLC) >99%Suitable for non-volatile and thermally labile compounds; high precision without derivatization.[3]Can be more time-consuming and may require more complex mobile phases.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy Quantitative (qNMR)Provides detailed structural information and can be used for quantitative analysis without a reference standard for impurities.[3]Lower sensitivity compared to chromatographic methods for detecting trace impurities.

Experimental Protocols

Protocol 1: General Procedure for Purification by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar solvent mixture of your chosen eluent system.

  • Column Packing: Pack a glass column with the silica gel slurry, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude Boc-protected piperidine in a minimal amount of the eluent or a compatible solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column. Alternatively, load the dissolved sample directly onto the column.

  • Elution: Begin eluting with the initial solvent system, gradually increasing the polarity (gradient elution) or maintaining a constant solvent composition (isocratic elution).

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Acid-Base Extraction for Removal of Acidic/Basic Impurities
  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent such as dichloromethane or ethyl acetate.[11]

  • Washing:

    • To remove acidic impurities, transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate.[11]

    • To remove basic impurities, wash with a dilute aqueous acid solution (e.g., 1 M HCl).[9]

  • Separation: Allow the layers to separate and drain the aqueous layer.

  • Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove residual water.[12]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.[12]

Visualizations

Purification_Workflow Crude Crude Boc-Protected Piperidine Analysis Purity Analysis (TLC, LC-MS, NMR) Crude->Analysis Pure Pure Product (>95%) Analysis->Pure Yes Impure Impure Product (<95%) Analysis->Impure No Final_Product Final Purified Product Pure->Final_Product Chromatography Column Chromatography Impure->Chromatography Extraction Acid-Base Extraction Impure->Extraction Crystallization Recrystallization Impure->Crystallization Chromatography->Final_Product Extraction->Final_Product Crystallization->Final_Product

Caption: A decision workflow for the purification of Boc-protected piperidines.

Troubleshooting_Degradation Start Product Degradation Observed Check_Stationary_Phase Is Silica Gel Being Used? Start->Check_Stationary_Phase Check_Mobile_Phase Are Acidic Additives (e.g., TFA) Present? Check_Stationary_Phase->Check_Mobile_Phase No Use_Neutral_Alumina Use Neutral/Basic Alumina or Neutralized Silica Check_Stationary_Phase->Use_Neutral_Alumina Yes Check_Temp Is Purification Done at High Temp? Check_Mobile_Phase->Check_Temp No Use_Milder_Acid Use Milder Acid (e.g., Formic Acid) or Neutralize Fractions Check_Mobile_Phase->Use_Milder_Acid Yes Reduce_Temp Reduce Temperature During Purification and Evaporation Check_Temp->Reduce_Temp Yes No_Degradation Degradation Minimized Use_Neutral_Alumina->No_Degradation Use_Milder_Acid->No_Degradation Reduce_Temp->No_Degradation

Caption: A troubleshooting guide for Boc-protected piperidine degradation.

References

Technical Support Center: Reactions of (S)-1-Boc-2-(hydroxymethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-1-Boc-2-(hydroxymethyl)piperidine. The information is designed to help identify and mitigate the formation of side products in common chemical transformations.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed on this compound?

A1: The primary alcohol of this compound is frequently subjected to oxidation to form the corresponding aldehyde, or substitution reactions to introduce other functional groups. The most common reactions include Swern oxidation, Dess-Martin periodinane (DMP) oxidation, Mitsunobu reaction, and tosylation.

Q2: What are the typical side products observed during the oxidation of this compound?

A2: In Swern oxidations, a potential side product is the formation of a mixed thioacetal, especially if the reaction temperature is not carefully controlled.[1] For Dess-Martin oxidations, the reaction is generally clean, but incomplete oxidation can leave residual starting material. Epimerization at the C2 position is a concern with some oxidizing agents, though Dess-Martin periodinane is known to be effective in oxidizing N-protected amino alcohols without causing epimerization.

Q3: What are the major challenges and side products associated with the Mitsunobu reaction on this substrate?

A3: The Mitsunobu reaction on this compound can be challenging due to the steric hindrance around the hydroxymethyl group. Common issues include incomplete reaction and difficulties in removing the triphenylphosphine oxide (TPPO) byproduct. Potential side products can arise from the reaction of the azodicarboxylate with the nucleophile.[2]

Q4: Can tosylation of this compound lead to unexpected products?

A4: Yes, the tosylation of this compound can sometimes lead to the formation of the corresponding chloride as a side product. This occurs when the initially formed tosylate is displaced by chloride ions present in the reaction mixture. The reaction conditions, such as temperature and the choice of base, can influence the formation of this byproduct.

Troubleshooting Guides

Oxidation Reactions (Swern and Dess-Martin)

Problem: Low yield of the desired aldehyde, (S)-1-Boc-2-formylpiperidine.

Potential Cause Troubleshooting Step
Incomplete Reaction - Swern: Ensure the reaction is carried out at a low temperature (typically -78 °C) to maintain the stability of the reactive species.[3] Monitor the reaction by TLC until the starting material is consumed.
- Dess-Martin: Use a slight excess of Dess-Martin periodinane (1.1-1.5 equivalents). Ensure the reagent is fresh and has been stored under anhydrous conditions.[4][5]
Degradation of Product The aldehyde product can be sensitive to purification conditions. Use mild workup procedures and consider purifying by flash chromatography on silica gel with a neutral eluent system.
Side Product Formation (Swern) Formation of mixed thioacetals can occur if the reaction temperature rises. Maintain strict temperature control throughout the addition of reagents.[1]

Problem: Presence of impurities after workup.

Impurity Identification Removal Strategy
Starting Material TLC, NMRIf the reaction is incomplete, consider re-subjecting the crude material to the reaction conditions or purify by column chromatography.
Dimethyl sulfide (Swern) Strong, unpleasant odor.This is a volatile byproduct and is typically removed during workup and evaporation.[3] Rinsing glassware with bleach can help eliminate the odor.
Iodinane byproduct (Dess-Martin) Insoluble in many organic solvents.The byproduct can often be removed by filtration after the reaction is complete and the mixture is diluted with a suitable solvent like diethyl ether.[5]
Mitsunobu Reaction

Problem: Low conversion to the desired substitution product.

| Potential Cause | Troubleshooting Step | | :--- | :--- | :--- | | Steric Hindrance | this compound is a sterically hindered alcohol. Consider using a more reactive nucleophile or a modified Mitsunobu protocol with reagents designed for hindered substrates. | | Reagent Quality | Ensure that the triphenylphosphine and azodicarboxylate (DEAD or DIAD) are of high purity and handled under anhydrous conditions.[6] | | Reaction Conditions | The order of addition of reagents is crucial. Typically, the alcohol, nucleophile, and triphenylphosphine are mixed before the slow addition of the azodicarboxylate at 0 °C.[6] |

Problem: Difficulty in removing triphenylphosphine oxide (TPPO) byproduct.

Method Protocol
Crystallization TPPO is often crystalline and can sometimes be removed by crystallizing the crude product from a suitable solvent system.
Chromatography Flash column chromatography is a common method for separating TPPO from the desired product. Careful selection of the eluent system is key.
Precipitation Several methods exist for the selective precipitation of TPPO. One common technique is to dissolve the crude mixture in a minimal amount of a solvent in which the product is soluble but TPPO is not (e.g., diethyl ether, hexanes) and then filter.
Tosylation Reaction

Problem: Formation of (S)-1-Boc-2-(chloromethyl)piperidine as a side product.

Potential Cause Troubleshooting Step
Displacement of Tosylate The tosylate intermediate is a good leaving group and can be displaced by chloride ions.
- Use a non-nucleophilic base instead of pyridine or triethylamine hydrochloride-forming bases if possible.
- Minimize the reaction time and maintain a low temperature to reduce the rate of the displacement reaction.
- If pyridine is used as the solvent and base, consider using a minimal amount.

Experimental Protocols

Dess-Martin Oxidation of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Add Dess-Martin Periodinane (1.2 eq) to the solution in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Stir the mixture vigorously until the solid byproducts are dissolved.

  • Transfer the mixture to a separatory funnel and extract with DCM.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (S)-1-Boc-2-formylpiperidine.

  • Purify the crude product by flash column chromatography on silica gel if necessary.[7]

Mitsunobu Reaction with Phthalimide

This is a general procedure and may need to be adapted based on the specific nucleophile used.

Materials:

  • This compound

  • Phthalimide

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) and phthalimide (1.5 eq) in anhydrous THF, add triphenylphosphine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq) dropwise to the cooled solution.

  • Allow the reaction to stir at room temperature for 6-8 hours, monitoring by TLC.

  • Once the reaction is complete, dilute the mixture with EtOAc or DCM.

  • If a precipitate (triphenylphosphine oxide) forms, it can be removed by filtration.

  • Wash the organic layer successively with water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to separate the desired product from any remaining triphenylphosphine oxide and other byproducts.[2][6]

Visualizing Reaction Pathways

DOT Language Scripts

Oxidation_Pathways A This compound B (S)-1-Boc-2-formylpiperidine (Desired Product) A->B Swern or Dess-Martin Oxidation C Mixed Thioacetal (Side Product) A->C Swern Oxidation (Poor Temperature Control)

Caption: Oxidation pathways of this compound.

Mitsunobu_Reaction cluster_reactants Reactants cluster_products Products A This compound P Substituted Product A->P Nuc Nucleophile (e.g., Phthalimide) Nuc->P Reagents PPh3, DIAD/DEAD Reagents->P TPPO Triphenylphosphine Oxide (Byproduct) Reagents->TPPO

Caption: Key components of the Mitsunobu reaction.

Tosylation_Side_Reaction A This compound B (S)-1-Boc-2-(tosyloxymethyl)piperidine (Intermediate) A->B TsCl, Base C Desired Product B->C Further Reaction D (S)-1-Boc-2-(chloromethyl)piperidine (Side Product) B->D Chloride Displacement

Caption: Potential side reaction during tosylation.

References

troubleshooting common issues in chiral HPLC separation of piperidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chiral HPLC separation of piperidines. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the enantioselective analysis of piperidine-containing compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor or No Resolution of Enantiomers

Q: I am not seeing any separation between my piperidine enantiomers. What are the common causes and how can I fix this?

A: Poor resolution in chiral HPLC is a common challenge, often stemming from a few key factors. The primary reasons include an inappropriate chiral stationary phase (CSP), a suboptimal mobile phase, or incorrect analytical parameters.[1] A systematic approach to troubleshooting is recommended to identify and resolve the issue.[2]

Troubleshooting Steps:

  • Verify Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical factor in chiral separations.[3] Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are often a good starting point for many chiral compounds.[4] If you are not seeing any separation, the current CSP may not be suitable for your analyte. Consider screening different types of CSPs (e.g., amylose-based, cellulose-based, cyclodextrin-based).[4]

  • Optimize Mobile Phase Composition: The mobile phase composition, including the organic modifier and any additives, plays a crucial role in achieving selectivity.[1]

    • Organic Modifier: Systematically vary the ratio of your organic modifier (e.g., isopropanol, ethanol, acetonitrile) to the non-polar solvent (e.g., hexane, heptane) in normal-phase chromatography, or to the aqueous phase in reversed-phase.[2]

    • Additives/Modifiers: For basic compounds like piperidines, the addition of a basic modifier such as diethylamine (DEA) or triethylamine (TEA) to the mobile phase can significantly improve peak shape and resolution by minimizing unwanted interactions with the stationary phase.[5][6] Conversely, for acidic piperidine derivatives, an acidic modifier like trifluoroacetic acid (TFA) or formic acid may be necessary.[6][7]

  • Adjust Flow Rate: Chiral separations can be sensitive to the flow rate. Lowering the flow rate often provides more time for the enantiomers to interact with the CSP, which can lead to improved resolution.[1][2]

  • Control Temperature: Temperature can impact the thermodynamics of the separation and chiral recognition.[1][2] It is advisable to investigate a range of temperatures to find the optimal condition for your specific separation.[2]

Issue 2: Peak Tailing

Q: My piperidine peaks are showing significant tailing. What causes this and what are the solutions?

A: Peak tailing is a frequent issue when analyzing basic compounds like piperidines. It is often caused by secondary interactions between the basic analyte and the stationary phase, particularly with residual silanol groups on silica-based CSPs.[1][5][8] Other contributing factors can include column contamination and an inappropriate mobile phase pH.[1]

Troubleshooting Steps:

  • Use Mobile Phase Additives: The most common solution is to add a competing base to the mobile phase.[5]

    • Basic Additives: Additives like diethylamine (DEA) or triethylamine (TEA) at low concentrations (typically 0.05-0.1%) can block the active silanol sites, preventing your piperidine analyte from interacting with them and thus improving peak symmetry.[5][6][7]

  • Select an Appropriate Column: If mobile phase modifications are not sufficient, consider using a column designed to minimize silanol interactions.

    • High-Purity, End-Capped Columns: Modern columns made from high-purity silica that are "end-capped" are designed to have fewer active silanol groups.[5]

    • Polymer-Based Columns: Columns with stationary phases based on organic polymers eliminate the issue of silanol interactions altogether.[5]

  • Optimize Sample Preparation: Ensure your sample is fully dissolved in a solvent that is compatible with, or weaker than, your mobile phase. Injecting a sample in a much stronger solvent can lead to peak distortion.[2]

  • Reduce Sample Load: Injecting too much sample can lead to column overload, which can manifest as peak tailing in some chiral systems.[1][9] Try reducing the injection volume or the sample concentration.

Issue 3: Lack of UV Absorbance

Q: My piperidine compound does not have a UV chromophore. How can I detect and quantify it using HPLC?

A: For compounds that lack a UV-absorbing chromophore, pre-column derivatization is a common and effective strategy. This involves reacting the analyte with a tagging agent to introduce a chromophore or fluorophore, allowing for sensitive detection.[10][11]

Solution: Pre-column Derivatization

  • Derivatizing Agents: Reagents like p-toluenesulfonyl chloride (PTSC) or dansyl chloride can be used to derivatize the piperidine's secondary amine.[10][11] PTSC introduces a chromophore suitable for UV detection, while dansyl chloride adds a highly fluorescent tag for fluorescence detection, offering enhanced sensitivity.[10][11]

  • General Procedure: The derivatization reaction typically involves mixing the piperidine sample with the derivatizing agent in the presence of a base.[10] The reaction conditions, such as time and temperature, may need to be optimized.[2] After the reaction is complete, the sample may require neutralization or dilution before injection onto the HPLC system.[2][11]

Quantitative Data Summary

The following tables provide typical starting parameters for chiral HPLC method development for piperidines. These should be considered as starting points and will likely require further optimization.

Table 1: Typical Normal-Phase HPLC Conditions for Piperidine Enantiomer Separation

ParameterTypical Value/RangeNotes
Stationary Phase Polysaccharide-based (e.g., Chiralpak® AD-H, Chiralpak® IA/IB/IC)Column selection is compound-dependent and often requires screening.[3][12][13]
Mobile Phase n-Hexane / Isopropanol (IPA) or EthanolRatios can vary widely (e.g., 98:2 to 90:10 v/v).[3][14]
Additive 0.1% Diethylamine (DEA)For basic piperidines to improve peak shape.[6][10]
Flow Rate 0.5 - 1.0 mL/minLower flow rates can improve resolution.[2][10]
Temperature 20 - 40 °CTemperature can influence selectivity.[2][7]
Detection UV at a suitable wavelength (e.g., 228 nm)Wavelength depends on the analyte's chromophore or the derivatizing agent used.[10]

Table 2: Typical Reversed-Phase HPLC Conditions for Piperidine Enantiomer Separation

ParameterTypical Value/RangeNotes
Stationary Phase Polysaccharide-based or Cyclodextrin-basedReversed-phase is less common for underivatized piperidines but can be effective.[15]
Mobile Phase Water / Acetonitrile or Methanol with bufferThe use of buffers is critical to control pH.
Additive/Buffer Ammonium bicarbonate, Formic acid, or TFAThe choice of buffer and its pH is critical for ionizable compounds.[16]
Flow Rate 0.5 - 1.0 mL/min
Temperature 25 - 40 °C
Detection UV or Mass Spectrometry (MS)MS detection is often preferred in reversed-phase for its sensitivity and specificity.

Experimental Protocols

Protocol 1: General Method Development for Chiral Separation of a Novel Piperidine

  • Analyte Characterization: Determine the physicochemical properties of your piperidine derivative, including its structure, pKa, and solubility. This will help in the initial selection of the HPLC mode (normal-phase vs. reversed-phase) and solvent systems.[2]

  • Initial Column and Mobile Phase Screening:

    • Normal-Phase (Primary Approach):

      • Select a set of diverse chiral stationary phases for screening (e.g., an amylose-based, a cellulose-based, and a cyclodextrin-based column).

      • Start with a mobile phase of n-Hexane/Isopropanol (90:10 v/v) containing 0.1% DEA (for basic piperidines).

      • Run an isocratic elution at a flow rate of 1.0 mL/min.

    • Reversed-Phase (Secondary Approach):

      • If the compound is highly polar, screen the same set of columns with a mobile phase of Water/Acetonitrile (50:50 v/v) with 0.1% TFA or formic acid.

  • Optimization:

    • Once partial separation is observed on a particular column, systematically optimize the mobile phase composition. Vary the ratio of the organic modifier in 5% increments.

    • If peak shape is poor, adjust the concentration of the additive (e.g., increase DEA up to 0.5%).[6]

    • Optimize the flow rate (try reducing to 0.5 mL/min) and column temperature to maximize resolution.

  • Validation: Once satisfactory separation is achieved, validate the method according to ICH guidelines for parameters such as specificity, linearity, precision, and accuracy.[10][11]

Protocol 2: Pre-column Derivatization with p-Toluenesulfonyl Chloride (PTSC)

This protocol is a general guideline and may require optimization.

  • Reagent Preparation:

    • Prepare a solution of your piperidine analyte in a suitable aprotic solvent (e.g., acetonitrile).

    • Prepare a solution of p-toluenesulfonyl chloride (PTSC) in the same solvent.

    • Prepare a basic solution (e.g., 1M sodium bicarbonate or triethylamine in the solvent).

  • Derivatization Reaction:

    • In a vial, mix your piperidine sample solution with the basic solution.[2]

    • Add the PTSC solution to the mixture. The molar ratio of PTSC to the analyte should be in excess to ensure complete reaction.

    • Allow the reaction to proceed. The reaction time and temperature may need to be optimized (e.g., room temperature for 1 hour or gentle heating).[11]

  • Sample Preparation for HPLC:

    • After the reaction is complete, the sample may need to be neutralized (if a strong base was used) or simply diluted with the initial mobile phase before injection.[2]

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[11]

Visual Troubleshooting Workflows

G Troubleshooting Poor Peak Resolution start Poor or No Resolution csp Is the Chiral Stationary Phase (CSP) appropriate? start->csp mobile_phase Is the Mobile Phase optimized? csp->mobile_phase Yes screen_csp Screen different CSP types (e.g., cellulose, amylose) csp->screen_csp No parameters Are the run parameters optimal? mobile_phase->parameters Yes adjust_modifier Adjust organic modifier ratio mobile_phase->adjust_modifier No adjust_flow Decrease flow rate parameters->adjust_flow No success Resolution Achieved parameters->success Yes screen_csp->mobile_phase add_additive Add/adjust mobile phase additive (e.g., 0.1% DEA for bases) adjust_modifier->add_additive add_additive->parameters adjust_temp Vary column temperature adjust_flow->adjust_temp adjust_temp->success

Caption: Workflow for troubleshooting poor peak resolution.

G Troubleshooting Peak Tailing start Peak Tailing Observed secondary_interactions Address Secondary Interactions start->secondary_interactions add_additive Add competing base (e.g., 0.1% DEA) to mobile phase secondary_interactions->add_additive column_overload Check for Column Overload reduce_load Decrease injection volume or concentration column_overload->reduce_load sample_solvent Check Sample Solvent Effects match_solvent Dissolve sample in mobile phase sample_solvent->match_solvent change_column Use end-capped or polymer-based column add_additive->change_column change_column->column_overload reduce_load->sample_solvent success Symmetrical Peak Achieved match_solvent->success

Caption: Logical steps for resolving peak tailing issues.

References

Technical Support Center: Strategies to Minimize Racemization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing racemization during chemical synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the loss of stereochemical integrity in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of racemization during peptide synthesis?

A1: The most common cause of racemization during peptide bond formation is the creation of a planar oxazolone (also known as an azlactone) intermediate.[1] This occurs when the carboxyl group of an N-protected amino acid is activated by a coupling reagent. The planar structure of the oxazolone allows for the loss of stereochemical integrity at the alpha-carbon. A secondary mechanism is direct enolization, where a base abstracts the alpha-proton of the activated amino acid, leading to a planar enolate intermediate which also results in racemization.[1]

Q2: Which amino acids are most susceptible to racemization?

A2: Histidine (His) and Cysteine (Cys) are known to be particularly prone to racemization during peptide coupling.[2] Other susceptible amino acids, especially under non-optimized conditions, include Phenylalanine (Phe) and Serine (Ser).

Q3: What is a chiral auxiliary and how does it prevent racemization?

A3: A chiral auxiliary is a stereogenic molecule that is temporarily attached to a substrate to control the stereochemical outcome of a reaction.[3] It works by sterically blocking one face of the molecule (e.g., a planar enolate), forcing an incoming reagent to attack from the opposite, less hindered face. This directs the formation of one specific stereoisomer with high selectivity. After the reaction, the auxiliary is cleaved and can often be recovered for reuse.[3]

Troubleshooting Guide: High Levels of Racemization Detected

If you are observing significant racemization in your product, follow this step-by-step guide to identify and resolve the issue.

Step 1: Evaluate Your Coupling Reagent and Additives

Certain coupling reagents, particularly carbodiimides like DCC and DIC, can lead to high levels of racemization when used alone. Modern aminium/uronium reagents like HATU or HCTU are generally more effective at suppressing racemization.

  • Solution: If using a carbodiimide, always use it in conjunction with racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[4] If racemization persists, switch to an aminium/uronium salt-based reagent like HATU, HCTU, or COMU, which are known for high coupling efficiency and minimal racemization.[5]

Step 2: Assess Your Reaction Conditions

Higher temperatures, prolonged reaction times, and the choice of base and solvent can significantly accelerate the rate of racemization.

  • Solution:

    • Temperature: Perform the coupling reaction at a lower temperature (e.g., 0°C).

    • Base: The presence of excess or strong tertiary amine bases can promote racemization.[1] Use a weaker base like N-methylmorpholine (NMM) or a hindered base like 2,4,6-collidine (TMP) instead of stronger bases like N,N-diisopropylethylamine (DIEA).[3][6] Use the minimum necessary amount of base.

    • Solvent: Consider using a less polar solvent if reagent solubility allows. For example, a mixture of CH2Cl2-DMF (1:1) can reduce racemization compared to neat DMF.[3][6]

    • Pre-activation: Avoid long pre-activation times for the amino acid before adding it to the amine component. In some cases, eliminating the pre-activation step entirely can reduce racemization by 6- to 7-fold, especially for sensitive amino acids like cysteine.[3][6]

Step 3: Dealing with Racemization-Prone Residues (Cys, His)

If your sequence contains highly susceptible amino acids, standard protocols may be insufficient.

  • Solution:

    • For Cysteine , use specific coupling methods such as DIPCDI/HOBt with a short pre-activation time or use preformed pentafluorophenyl (Pfp) esters.[3][6] Using a weaker base like 2,4,6-collidine (TMP) is also beneficial.[7]

    • For Histidine , protecting the imidazole side chain nitrogen can significantly reduce racemization.

    • For challenging couplings, consider performing the reaction conventionally (at a lower temperature) even if using a microwave synthesizer for the rest of the peptide.[7]

Data and Protocols

Quantitative Data

The choice of reagents and conditions has a quantifiable impact on the level of racemization. The following table summarizes data from a systematic study on the incorporation of Fmoc-Cys(Trt)-OH, showing the percentage of the undesired D-isomer formed.

Coupling ReagentBasePre-activationSolvent% D-Cys (Racemization)
HBTUDIEA5 minDMF15.6%
HBTUDIEA0 minDMF2.5%
HBTUTMP 0 minDMF1.2%
HBTUTMP 0 minCH2Cl2-DMF (1:1) 0.8%
HATUDIEA5 minDMF10.5%
HATUDIEA0 minDMF1.8%
HATUTMP 0 minDMF0.9%
DIPCDI/HOBt-5 minDMF0.9%

Data synthesized from a study on cysteine racemization.[3][6] As shown, avoiding pre-activation, using a weaker base (TMP), and a less polar solvent significantly reduces racemization.

Experimental Protocols

Protocol 1: Low-Racemization Peptide Coupling using HATU in SPPS

This protocol describes a standard coupling cycle in Fmoc-based solid-phase peptide synthesis (SPPS) designed to minimize racemization.

Materials:

  • Fmoc-deprotected resin-bound peptide

  • Fmoc-protected amino acid (3-5 equivalents)

  • HATU (3-5 equivalents)

  • N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (6-10 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 20% (v/v) piperidine in DMF

Methodology:

  • Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide using 20% piperidine in DMF for 20-30 minutes.

  • Washing: Thoroughly wash the resin with DMF (at least 5 times) to completely remove piperidine.

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 eq.) and HATU (3-5 eq., slightly less than the amino acid) in DMF. Add DIPEA or collidine (6-10 eq.) and allow the mixture to pre-activate for 1-2 minutes. For highly sensitive amino acids, consider adding this solution to the resin immediately without a separate pre-activation step.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel for 30-60 minutes at room temperature.

  • Monitoring: Check for reaction completion using a qualitative method like the Kaiser test. A negative test (beads remain yellow) indicates a complete reaction. If incomplete, the coupling step can be repeated.

  • Washing: Once coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts. The resin is now ready for the next cycle.[8]

Protocol 2: Asymmetric Alkylation using an Evans Chiral Auxiliary

This protocol provides a general procedure for the diastereoselective alkylation of an acyl oxazolidinone.

Materials:

  • N-acyloxazolidinone (e.g., derived from valinol) (1.0 equivalent)

  • Anhydrous Tetrahydrofuran (THF)

  • Strong, non-nucleophilic base (e.g., Lithium Diisopropylamide - LDA) (1.05 equivalents)

  • Alkylating agent (e.g., benzyl bromide) (1.2 equivalents)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

Methodology:

  • Enolate Formation: Dissolve the N-acyloxazolidinone in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon). Cool the solution to -78°C using a dry ice/acetone bath. Add LDA dropwise and stir for 30-60 minutes to form the lithium enolate.

  • Alkylation: Add the alkylating agent to the enolate solution at -78°C. Stir the reaction mixture at this temperature for 1-4 hours, monitoring by TLC.

  • Quenching: Quench the reaction at -78°C by adding saturated aqueous NH4Cl solution.

  • Workup: Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification & Auxiliary Cleavage: Purify the product by flash chromatography. The chiral auxiliary can then be cleaved (e.g., via hydrolysis with LiOH) to yield the chiral carboxylic acid and recover the auxiliary. Diastereomeric excess (d.e.) is typically >98%.

Visual Guides

RacemizationMechanism sub N-Protected L-Amino Acid activated Activated Intermediate sub->activated Activation oxazolone 5(4H)-Oxazolone (Planar Intermediate) activated->oxazolone Cyclization (Side Reaction) peptide Desired L-Peptide activated->peptide Coupling (Desired Pathway) enolate Enolate Anion (Loss of Chirality) oxazolone->enolate -H⁺ rac_peptide Diastereomeric D-Peptide enolate->rac_peptide + Peptide Amine reagents Coupling Reagent reagents->sub base Base base->oxazolone amine Peptide Amine amine->activated amine->enolate

Caption: Mechanism of racemization via oxazolone formation.

SPPS_Workflow start Start: Fmoc-AA-Resin deprotect 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotect wash1 2. Wash (DMF) deprotect->wash1 couple 4. Coupling Reaction (Add to Resin) wash1->couple activate 3. Activate Next AA (HATU/Base in DMF) activate->couple Low Temp, No Pre-activation wash2 5. Wash (DMF) couple->wash2 end Repeat Cycle or Cleave Peptide wash2->end end->deprotect Next Cycle

Caption: SPPS workflow with racemization suppression steps.

ChiralAuxiliaryWorkflow start Substrate + Chiral Auxiliary attach 1. Attach Auxiliary start->attach enolate 2. Form Planar Enolate (Base, -78°C) attach->enolate alkylate 3. Diastereoselective Alkylation (Auxiliary blocks one face) enolate->alkylate cleave 4. Cleave Auxiliary alkylate->cleave product Enantiopure Product (>98% e.e.) cleave->product recycle Recovered Auxiliary cleave->recycle

Caption: Workflow for asymmetric synthesis using a chiral auxiliary.

References

analytical methods for determining enantiomeric excess of chiral piperidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical determination of enantiomeric excess in chiral piperidines. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist in overcoming common challenges encountered during their analyses.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for determining the enantiomeric excess (ee) of chiral piperidines?

A1: The primary analytical methods for determining the enantiomeric excess of chiral piperidines include Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Chiral Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The choice of method often depends on the specific piperidine derivative, its volatility, concentration, and the available instrumentation.

Q2: Is derivatization necessary for the analysis of chiral piperidines?

A2: Derivatization is often a crucial step, particularly for HPLC and GC analysis. For HPLC, if the piperidine lacks a strong UV chromophore, derivatization with a UV-active agent like para-toluene sulfonyl chloride (PTSC) or benzoyl chloride is necessary for sensitive detection.[1] For GC, derivatization to trifluoroacetyl derivatives can improve volatility and chromatographic performance.[2] It can also be used to convert enantiomers into diastereomers, which may be separable on a standard achiral column.[3]

Q3: Which type of column is most effective for chiral HPLC separation of piperidines?

A3: Polysaccharide-based Chiral Stationary Phases (CSPs) are highly effective for the separation of piperidine derivatives. Columns such as Chiralpak® AD-H and Chiralcel® OD-H have shown excellent performance in resolving these types of compounds.[4]

Q4: Can NMR spectroscopy be used to determine enantiomeric excess?

A4: Yes, NMR spectroscopy is a powerful tool for determining enantiomeric excess. This typically involves the use of a chiral auxiliary, such as a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA), to convert the enantiomers into diastereomers, which will have distinct signals in the NMR spectrum.[5]

Troubleshooting Guides

Chiral High-Performance Liquid Chromatography (HPLC)

Issue 1: Poor or No Separation Between Enantiomer Peaks

Possible Cause Solution
Inappropriate Chiral Stationary Phase (CSP) The selected CSP may not be suitable for your specific piperidine derivative. Screen different polysaccharide-based columns (e.g., Chiralpak AD-H, IC, OD-H).[6]
Suboptimal Mobile Phase The mobile phase composition is critical. Systematically vary the ratio of the organic modifier (e.g., ethanol, isopropanol) to the non-polar solvent (e.g., hexane). For basic piperidines, add a small amount of an amine modifier like diethylamine (DEA) or triethylamine (TEA) (typically 0.1%) to the mobile phase to improve peak shape and resolution.
Incorrect Flow Rate Chiral separations can be sensitive to flow rate. Try reducing the flow rate to see if resolution improves.
Temperature Fluctuations Maintain a constant and optimized column temperature. Test different temperatures (e.g., 25°C, 30°C) as this can significantly impact chiral recognition.[6]

Issue 2: Peak Tailing

Possible Cause Solution
Strong Analyte-Stationary Phase Interaction Peak tailing for basic compounds like piperidines is often due to interactions with the silica support of the column. Add a mobile phase modifier such as 0.1% diethylamine (DEA) or triethylamine (TEA) to compete for active sites and improve peak symmetry.
Column Contamination The column may be contaminated with strongly retained impurities from previous injections. Flush the column with a strong solvent. If the problem persists, consider using a guard column.[7]
Extra-column Effects Ensure that the tubing between the injector, column, and detector is as short as possible and has a small internal diameter to minimize dead volume.
Chiral Gas Chromatography (GC)

Issue 1: Poor Resolution of Enantiomers

Possible Cause Solution
Incorrect Column Substituted cyclodextrins are common chiral stationary phases for GC.[2] Ensure you are using a column suitable for your analyte, such as one coated with a derivative of β-cyclodextrin.[8]
Suboptimal Temperature The oven temperature significantly affects enantioselectivity.[9] Perform isothermal runs at different temperatures to find the optimal condition for separation.[2] Lower temperatures often lead to better resolution.[9]
Improper Derivatization Incomplete or improper derivatization can lead to poor peak shape and resolution. Ensure the derivatization reaction goes to completion.

Issue 2: Peak Tailing or Broadening

Possible Cause Solution
Analyte Adsorption The polar amine groups of piperidines can interact with active sites in the GC system, leading to peak tailing.[10] Ensure proper deactivation of the injector liner and the use of a deactivated capillary column.[2] Derivatization of the amine can also mitigate this issue.
Column Overload Injecting too much sample can lead to broad, asymmetric peaks. Reduce the injection volume or dilute the sample.

Experimental Protocols

Protocol 1: Chiral HPLC with Pre-Column Derivatization

This protocol is for the determination of the enantiomeric excess of a piperidine that lacks a strong UV chromophore.

1. Standard and Sample Preparation:

  • Prepare a stock solution of the piperidine standard (e.g., 1 mg/mL) in a suitable solvent like a 50:50 mixture of acetonitrile and water.[11]
  • Create a series of working standards by diluting the stock solution.[11]
  • Prepare your sample by dissolving it in the same solvent to a concentration within the calibration range.[11]

2. Derivatization Procedure (with Dansyl Chloride):

  • To 100 µL of your standard or sample solution, add 200 µL of 100 mM Sodium Bicarbonate buffer (pH 9.0).[11]
  • Add 200 µL of a 1.5 mg/mL solution of Dansyl Chloride in acetonitrile.[11]
  • Vortex the mixture for 1 minute.[11]
  • Incubate at 60 °C for 30 minutes.[11]
  • Cool to room temperature and add 100 µL of 2% (v/v) hydrochloric acid to stop the reaction.[11]
  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[11]

3. HPLC Conditions:

  • Column: Chiralpak AD-H, 5 µm, 4.6 x 250 mm.[4][11]
  • Mobile Phase: Isocratic elution with Acetonitrile and 0.1% Trifluoroacetic Acid in Water (e.g., 70:30, v/v).[11]
  • Flow Rate: 1.0 mL/min.[11]
  • Column Temperature: 25 °C.[11]
  • Detector: Fluorescence (Excitation: 340 nm, Emission: 525 nm).[11]
  • Injection Volume: 10 µL.[11]

4. Data Analysis:

  • Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers:
  • ee (%) = [([Area of Major Enantiomer] - [Area of Minor Enantiomer]) / ([Area of Major Enantiomer] + [Area of Minor Enantiomer])] x 100

Protocol 2: Chiral GC Analysis

This protocol is a general guideline for the analysis of volatile chiral piperidines.

1. Derivatization (if necessary):

  • React the piperidine sample with a suitable derivatizing agent (e.g., trifluoroacetic anhydride) to form a more volatile and less polar derivative.[2]

2. GC Conditions:

  • Column: A capillary column coated with a chiral stationary phase, such as a substituted cyclodextrin (e.g., 30% MTBCD in OV-1701).[2]
  • Carrier Gas: Hydrogen or Helium.[2]
  • Oven Temperature Program: Start with an isothermal period at a low temperature, then ramp to a higher temperature to elute all components. Optimization of the temperature program is crucial for good resolution.
  • Injector and Detector Temperature: Set to a temperature that ensures complete vaporization of the sample without degradation.
  • Detector: Flame Ionization Detector (FID).[2]

3. Data Analysis:

  • Calculate the enantiomeric excess using the peak areas of the two enantiomers as described in the HPLC protocol.

Quantitative Data Summary

Analytical Method Typical Column/Selector Common Derivatizing Agent Detection Method Advantages Disadvantages
Chiral HPLC Polysaccharide-based (e.g., Chiralpak AD-H, Chiralcel OD-H)[3][4]Dansyl Chloride, PTSC, Benzoyl Chloride[1][4][11]UV-Vis, Fluorescence[4][11]Widely applicable, robust, preparative scale possible.May require derivatization, can be time-consuming to develop methods.
Chiral GC Cyclodextrin-based[2][8]Trifluoroacetic anhydride[2]FID[2]High resolution for volatile compounds.Limited to thermally stable and volatile analytes, may require derivatization.
Chiral CE Sulfated β-cyclodextrin[12]Not always requiredUV-VisHigh efficiency, small sample volume, fast analysis.Lower concentration sensitivity, can be complex to optimize.
NMR Spectroscopy Chiral Solvating Agents (e.g., (R)-BINOL), Chiral Derivatizing AgentsNot applicable (uses chiral auxiliaries)NMRNo separation needed, provides structural information.Lower sensitivity, requires higher sample concentration, chiral auxiliaries can be expensive.[13]

Visualizations

Experimental_Workflow_HPLC cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Piperidine Sample Derivatization Derivatization Reaction Sample->Derivatization Standard Piperidine Standard Standard->Derivatization Deriv_Agent Derivatizing Agent (e.g., Dansyl Chloride) Deriv_Agent->Derivatization Filtered_Sample Filtered Derivatized Sample Derivatization->Filtered_Sample HPLC Chiral HPLC System Filtered_Sample->HPLC Column Chiral Column (e.g., Chiralpak AD-H) HPLC->Column Detector Detector (e.g., Fluorescence) Column->Detector Chromatogram Chromatogram with Separated Enantiomers Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Enantiomeric Excess Integration->Calculation Result Final ee% Report Calculation->Result

Caption: Workflow for Chiral HPLC Analysis with Pre-Column Derivatization.

Troubleshooting_Logic cluster_new_method New Method Development cluster_validated_method Validated Method Troubleshooting Start Poor Enantiomeric Resolution CheckMethod Is this a validated method? Start->CheckMethod ScreenColumns Screen Different Chiral Columns CheckMethod->ScreenColumns No CheckColumn Column Performance? (Age, History) CheckMethod->CheckColumn Yes OptimizeMobilePhase Optimize Mobile Phase (Solvent ratio, Additives) ScreenColumns->OptimizeMobilePhase OptimizeTemp Optimize Temperature OptimizeMobilePhase->OptimizeTemp OptimizeFlow Optimize Flow Rate OptimizeTemp->OptimizeFlow CheckMobilePhase Mobile Phase Prep Correct? CheckColumn->CheckMobilePhase OK ReplaceColumn Replace Column CheckColumn->ReplaceColumn Bad CheckSystem System Suitability Passed? CheckMobilePhase->CheckSystem OK CheckSample Sample Matrix Effects? CheckSystem->CheckSample OK

Caption: Troubleshooting Logic for Poor HPLC/GC Resolution.

References

Technical Support Center: Alternative Protecting Groups for 2-(Hydroxymethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(hydroxymethyl)piperidine and its protection.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the key considerations when choosing a protecting group for 2-(hydroxymethyl)piperidine?

A1: The choice of a protecting group for 2-(hydroxymethyl)piperidine depends on several factors:

  • Orthogonality: The protecting groups for the amine and hydroxyl functionalities should be "orthogonal," meaning one can be removed without affecting the other. This is crucial for sequential modification of the molecule.[1][2]

  • Reaction Conditions: The stability of the protecting group must be compatible with the planned downstream reaction conditions (e.g., acidic, basic, reductive, or oxidative environments).[3]

  • Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and use readily available, non-toxic reagents whenever possible.[3]

  • Overall Synthetic Strategy: The choice of protecting groups should align with the overall synthetic plan, including the final deprotection step.[1]

Q2: How can I achieve selective protection of either the nitrogen or the oxygen in 2-(hydroxymethyl)piperidine?

A2: Selective protection can be achieved by leveraging the different reactivity of the amine and hydroxyl groups.

  • N-Selective Protection: The secondary amine is generally more nucleophilic than the primary alcohol. Therefore, direct acylation or carbamoylation under basic conditions will predominantly occur on the nitrogen. For example, using Boc-anhydride or Cbz-chloride with a base like triethylamine will favor N-protection.[4]

  • O-Selective Protection: To protect the hydroxyl group selectively, the amine can first be protonated with a non-nucleophilic acid, rendering it unreactive. Subsequent treatment with a protecting group reagent for alcohols, such as a silyl chloride, will then lead to O-protection. Alternatively, if the N-H is significantly more acidic than the O-H (not the case here), a base could selectively deprotonate the nitrogen, allowing for selective reaction at that site, leaving the hydroxyl group to be protected.

Troubleshooting Guides
N-Boc Protection

Q1: My N-Boc protection of 2-(hydroxymethyl)piperidine is incomplete. What could be the cause?

A1: Incomplete N-Boc protection can result from several factors:

  • Insufficient Reagent: Ensure at least a stoichiometric amount of Boc-anhydride ((Boc)₂O) is used. An excess (e.g., 1.1 to 1.5 equivalents) is often recommended to drive the reaction to completion.

  • Base Strength/Amount: A suitable base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is necessary to neutralize the acid byproduct. Ensure an adequate amount of base is present.

  • Solvent Issues: The starting material must be fully dissolved in the reaction solvent. If solubility is an issue, consider alternative solvents or solvent mixtures.

  • Reaction Time/Temperature: While many Boc protections are rapid at room temperature, sterically hindered amines may require longer reaction times or gentle heating.

O-TBDMS Protection

Q2: I am getting low yields for the O-TBDMS protection of N-protected 2-(hydroxymethyl)piperidine. What can I do?

A2: Low yields in TBDMS protection are often related to reaction conditions:

  • Reagent Purity: Use high-purity TBDMS-Cl and imidazole. TBDMS-Cl can be sensitive to moisture.

  • Anhydrous Conditions: The reaction is sensitive to water. Ensure all glassware is oven-dried and use anhydrous solvents (e.g., DMF or DCM).

  • Steric Hindrance: If the N-protecting group is very bulky, it may hinder the approach of the TBDMS group. In such cases, using a more reactive silylating agent like TBDMS-triflate (TBDMS-OTf) with a non-nucleophilic base like 2,6-lutidine may improve yields.

  • Reaction Time and Temperature: These reactions can sometimes be slow at room temperature. Gentle heating (e.g., to 40-50 °C) can increase the reaction rate, but should be monitored to avoid side reactions.

Deprotection Issues

Q3: I am trying to deprotect the N-Boc group with TFA, but I am also losing my O-TBDMS group. How can I achieve selective deprotection?

A3: TBDMS ethers are known to be sensitive to strong acids. To selectively remove the N-Boc group in the presence of a TBDMS ether, milder acidic conditions are required.

  • Use a weaker acid: Instead of neat TFA, a dilute solution of TFA in a non-protic solvent like dichloromethane (DCM) at low temperature (e.g., 0 °C) can be effective.

  • Alternative acidic reagents: Using HCl in a non-protic solvent like dioxane or diethyl ether can sometimes provide better selectivity. A saturated solution of HCl in ethyl acetate has been reported for selective N-Boc deprotection in the presence of silyl ethers.[5]

  • Non-acidic methods: Thermal deprotection of the N-Boc group can be achieved under neutral conditions by heating in a high-boiling solvent, which may preserve the TBDMS group.[6]

Q4: My O-TBDMS deprotection with TBAF is also removing my N-Cbz group. What is happening?

A4: While TBAF is generally considered a mild reagent for silyl ether cleavage, it is also basic. The Cbz group can be sensitive to strong bases.

  • Buffered TBAF: Using a buffered TBAF solution (e.g., TBAF with acetic acid) can help to control the basicity of the reaction mixture.

  • Alternative fluoride sources: Reagents like HF-pyridine or triethylamine trihydrofluoride (Et₃N·3HF) are less basic than TBAF and can provide better selectivity.

  • Acidic deprotection: If compatible with the rest of your molecule, acidic conditions (e.g., dilute HCl in an alcohol) can also cleave TBDMS ethers, and the Cbz group is generally stable to mild acid.

Protecting Group Strategies and Protocols

Orthogonal Protection Strategy: N-Boc and O-TBDMS

An effective orthogonal protection strategy for 2-(hydroxymethyl)piperidine involves the use of the acid-labile tert-butyloxycarbonyl (Boc) group for the amine and the fluoride-labile tert-butyldimethylsilyl (TBDMS) group for the alcohol.

Orthogonal_Protection 2-(hydroxymethyl)piperidine 2-(hydroxymethyl)piperidine N-Boc-2-(hydroxymethyl)piperidine N-Boc-2-(hydroxymethyl)piperidine 2-(hydroxymethyl)piperidine->N-Boc-2-(hydroxymethyl)piperidine (Boc)2O, Base N-Boc-O-TBDMS-2-(hydroxymethyl)piperidine N-Boc-O-TBDMS-2-(hydroxymethyl)piperidine N-Boc-2-(hydroxymethyl)piperidine->N-Boc-O-TBDMS-2-(hydroxymethyl)piperidine TBDMS-Cl, Imidazole Deprotected_N Reaction at OH N-Boc-2-(hydroxymethyl)piperidine->Deprotected_N Further Synthesis N-Boc-O-TBDMS-2-(hydroxymethyl)piperidine->N-Boc-2-(hydroxymethyl)piperidine Fluoride (e.g., TBAF) O-TBDMS-2-(hydroxymethyl)piperidine O-TBDMS-2-(hydroxymethyl)piperidine N-Boc-O-TBDMS-2-(hydroxymethyl)piperidine->O-TBDMS-2-(hydroxymethyl)piperidine Acid (e.g., TFA) Deprotected_O Reaction at NH O-TBDMS-2-(hydroxymethyl)piperidine->Deprotected_O Further Synthesis

Caption: Orthogonal protection and deprotection workflow for 2-(hydroxymethyl)piperidine.

Experimental Protocols
Protocol 1: Selective N-Boc Protection
ParameterValue
Reagents 2-(Hydroxymethyl)piperidine, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA), Dichloromethane (DCM)
Procedure To a stirred solution of 2-(hydroxymethyl)piperidine (1.0 eq) in DCM, add TEA (1.5 eq) followed by a solution of (Boc)₂O (1.1 eq) in DCM. Stir the reaction mixture at room temperature for 16 hours.
Work-up Add water to the reaction mixture and separate the organic layer. Wash the organic layer with water, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Yield Quantitative.
Reference Adapted from general procedures for N-Boc protection.
Protocol 2: Selective O-TBDMS Protection of N-Boc-2-(hydroxymethyl)piperidine
ParameterValue
Reagents N-Boc-2-(hydroxymethyl)piperidine, tert-Butyldimethylsilyl chloride (TBDMS-Cl), Imidazole, Anhydrous N,N-Dimethylformamide (DMF)
Procedure To a solution of N-Boc-2-(hydroxymethyl)piperidine (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF, add TBDMS-Cl (1.2 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.[7]
Work-up Quench the reaction with water and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify by flash column chromatography if necessary.
Yield Typically >90%.
Reference Adapted from general procedures for TBDMS protection.[7]
Protocol 3: Selective N-Cbz Protection
ParameterValue
Reagents 2-(Hydroxymethyl)piperidine, Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO₃), Tetrahydrofuran (THF), Water
Procedure To a solution of 2-(hydroxymethyl)piperidine (1.0 eq) in a 2:1 mixture of THF and water, add NaHCO₃ (2.0 eq) and Cbz-Cl (1.1 eq) at 0 °C. Stir the solution for 20 hours at the same temperature.[8]
Work-up Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify by silica gel column chromatography.[8]
Yield Typically 85-95%.
Reference Adapted from a general procedure for N-Cbz protection.[8]
Alternative Protecting Groups

The following table summarizes alternative protecting groups for the amine and hydroxyl functionalities of 2-(hydroxymethyl)piperidine.

Functional GroupProtecting GroupAbbreviationDeprotection ConditionsOrthogonal To
Amine (NH) CarbobenzyloxyCbzH₂, Pd/CBoc, TBDMS, MOM
9-FluorenylmethyloxycarbonylFmocBase (e.g., Piperidine)Boc, TBDMS, Bn, MOM
BenzylBnH₂, Pd/CBoc, TBDMS, MOM
Hydroxyl (OH) BenzylBnH₂, Pd/CBoc, TBDMS, MOM
Methoxymethyl etherMOMAcid (e.g., HCl)Cbz, Fmoc, TBDMS

Decision-Making Flowchart for Protecting Group Selection

PG_Selection start Start: Need to protect 2-(hydroxymethyl)piperidine q1 Which functional group needs to be modified first? start->q1 nh_first Modify Amine (NH) first q1->nh_first NH oh_first Modify Hydroxyl (OH) first q1->oh_first OH protect_oh Protect OH nh_first->protect_oh protect_nh Protect NH oh_first->protect_nh q2_oh Downstream reactions are... protect_oh->q2_oh q2_nh Downstream reactions are... protect_nh->q2_nh acidic_nh Acidic q2_nh->acidic_nh Acidic basic_nh Basic/Nucleophilic q2_nh->basic_nh Basic reductive_nh Reductive (H2, Pd/C) q2_nh->reductive_nh Reductive acidic_oh Acidic q2_oh->acidic_oh Acidic basic_oh Basic/Nucleophilic q2_oh->basic_oh Basic reductive_oh Reductive (H2, Pd/C) q2_oh->reductive_oh Reductive use_cbz_fmoc Use Cbz or Fmoc for NH acidic_nh->use_cbz_fmoc use_boc Use Boc for NH basic_nh->use_boc use_boc_fmoc Use Boc or Fmoc for NH reductive_nh->use_boc_fmoc use_tbdms Use TBDMS or Bn for OH acidic_oh->use_tbdms use_mom Use MOM for OH basic_oh->use_mom use_tbdms_mom Use TBDMS or MOM for OH reductive_oh->use_tbdms_mom

Caption: A decision-making flowchart for selecting an appropriate protecting group strategy.

References

Validation & Comparative

Chiral Purity Analysis of (S)-1-Boc-2-(hydroxymethyl)piperidine: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical purity of pharmaceutical intermediates is a critical quality attribute that directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). (S)-1-Boc-2-(hydroxymethyl)piperidine is a versatile chiral building block used in the synthesis of numerous drug candidates. Ensuring its enantiomeric purity is paramount. This guide provides a comparative overview of analytical techniques for the validation of this compound's chiral purity, with a focus on High-Performance Liquid Chromatography (HPLC), and discusses alternative methods such as Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC).

Comparison of Analytical Methods for Chiral Purity

Chiral HPLC is a widely adopted technique for the enantioselective analysis of chiral compounds.[1][2] However, chiral GC and SFC present viable alternatives, each with distinct advantages and limitations. The choice of method often depends on the compound's properties, laboratory capabilities, and desired outcomes such as speed and environmental impact.[3][4]

Parameter Chiral High-Performance Liquid Chromatography (HPLC) Chiral Gas Chromatography (GC) Chiral Supercritical Fluid Chromatography (SFC)
Principle Differential partitioning of enantiomers between a chiral stationary phase and a liquid mobile phase.[2]Separation of volatile enantiomers based on their interaction with a chiral stationary phase in a gaseous mobile phase.Separation using a supercritical fluid (typically CO2) as the mobile phase, offering properties intermediate between a gas and a liquid.[1]
Applicability Broad applicability to a wide range of non-volatile and thermally stable compounds.[2]Suitable for volatile and thermally stable compounds. Derivatization may be required for polar compounds.Applicable to a broad range of compounds, including those not suitable for GC. Offers advantages for both normal and reverse-phase separations.[3]
Resolution Generally provides good to excellent resolution depending on the chiral stationary phase and mobile phase composition.Can offer very high resolution, especially with long capillary columns.Often provides superior or complementary selectivity to HPLC, with the potential for higher efficiency and faster separations.[1]
Speed Analysis times can be moderate to long.Typically offers faster analysis times than HPLC.Generally the fastest of the three techniques due to low viscosity and high diffusivity of the mobile phase.[1][5]
Solvent Consumption Can consume significant volumes of organic solvents, raising environmental and cost concerns.[5]Minimal solvent usage, primarily for sample preparation.Significantly reduced organic solvent consumption compared to HPLC, making it a "greener" alternative.[4]
Sample Preparation Often straightforward dissolution in a suitable solvent.May require derivatization to increase volatility and improve peak shape.Similar to HPLC, generally involves dissolution in a suitable solvent.
Potential Impurities The (R)-enantiomer is the primary impurity of concern. Other process-related impurities may also be present.Besides the (R)-enantiomer, volatile impurities from synthesis could be detected.Similar impurity profile concerns as HPLC.

Experimental Protocols

Recommended Method: Chiral High-Performance Liquid Chromatography (HPLC)

This method is adapted from a validated procedure for the closely related compound, (S)-1-Boc-3-hydroxypiperidine, and is expected to provide excellent separation for this compound.[6]

Instrumentation:

  • HPLC system with a UV detector

  • Chiral Stationary Phase: Chiralpak IC-3 (or equivalent cellulose-based column)

  • Dimensions: 250 x 4.6 mm, 3 µm particle size

Mobile Phase:

  • A mixture of n-Hexane and Isopropyl Alcohol (IPA). A typical starting ratio would be 95:5 (v/v). The ratio can be optimized to achieve baseline separation.[6]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 210 nm (as the Boc group has some UV absorbance at lower wavelengths)

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Validation Parameters:

  • Specificity: Inject a solution of the racemic mixture to confirm the separation of the (S) and (R) enantiomers.

  • Linearity: Prepare a series of solutions of the (R)-enantiomer at different concentrations and inject to establish a linear relationship between peak area and concentration.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the (R)-enantiomer that can be reliably detected and quantified.

  • Precision: Assess the repeatability of the method by performing multiple injections of the same sample.

  • Accuracy: Evaluate the recovery of a known amount of the (R)-enantiomer spiked into a sample of the (S)-enantiomer.

Alternative Method 1: Chiral Gas Chromatography (GC)

This method is suitable for determining the enantiomeric excess of chiral amines and alcohols, often after derivatization.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Chiral Capillary Column: A column with a cyclodextrin-based stationary phase (e.g., Rt-βDEXsm).[7]

Derivatization (if necessary):

  • React the sample with a suitable derivatizing agent (e.g., trifluoroacetic anhydride) to increase volatility and improve chromatographic performance.

  • Carefully remove the excess derivatizing agent and dissolve the residue in a suitable solvent.

GC Conditions:

  • Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 200 °C) at a controlled rate.

  • Injector and Detector Temperature: Typically 250 °C.

  • Carrier Gas: Helium or Hydrogen at an appropriate flow rate.

Alternative Method 2: Chiral Supercritical Fluid Chromatography (SFC)

SFC is a high-speed, environmentally friendly alternative to HPLC.[1][4]

Instrumentation:

  • SFC system with a UV or Mass Spectrometric (MS) detector

  • Chiral Stationary Phase: Similar columns to chiral HPLC can be used (e.g., polysaccharide-based CSPs).[8]

Mobile Phase:

  • Supercritical Carbon Dioxide (CO2) as the main component.

  • A polar organic modifier (e.g., methanol, ethanol) is added to adjust the mobile phase strength.

SFC Conditions:

  • Flow Rate: Typically higher than HPLC (e.g., 2-5 mL/min).

  • Back Pressure: Maintained to keep the CO2 in a supercritical state (e.g., 100-150 bar).

  • Temperature: Controlled, often around 30-40 °C.

Workflow and Pathway Diagrams

cluster_prep Sample Preparation cluster_analysis Chiral HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on Chiral Column Inject->Separate Detect UV Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Enantiomeric Purity Integrate->Calculate Report Report Calculate->Report Generate Report cluster_methods Analytical Methods cluster_output Analysis Outcome compound This compound (Analyte) HPLC Chiral HPLC compound->HPLC GC Chiral GC compound->GC SFC Chiral SFC compound->SFC Purity Enantiomeric Purity (%) HPLC->Purity Impurity Impurity Profile ((R)-enantiomer) HPLC->Impurity GC->Purity GC->Impurity SFC->Purity SFC->Impurity

References

Determining the Absolute Configuration of Chiral Piperidines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of chiral molecules is a cornerstone of modern chemistry. The spatial arrangement of atoms in a chiral center can profoundly influence a molecule's biological activity, making stereochemical assignment a critical step in the development of safe and effective pharmaceuticals. Chiral piperidines are a prevalent structural motif in a vast array of bioactive compounds and approved drugs, rendering the accurate determination of their absolute stereochemistry of paramount importance.

This guide provides a comprehensive comparison of the most widely used experimental techniques for determining the absolute configuration of chiral piperidines: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy using Mosher's method, Vibrational Circular Dichroism (VCD), and Electronic Circular Dichroism (ECD). We present a side-by-side analysis of their principles, experimental protocols, and performance characteristics to assist researchers in selecting the most appropriate method for their specific needs.

Comparison of Key Methods

The selection of a suitable technique for determining the absolute configuration of a chiral piperidine depends on several factors, including the physical state of the sample, the amount of material available, the presence of chromophores, and access to specialized instrumentation. The following table summarizes the key features of the four primary methods.

FeatureX-ray CrystallographyNMR Spectroscopy (Mosher's Method)Vibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)
Principle Analysis of the diffraction pattern of X-rays by a single crystal to determine the three-dimensional arrangement of atoms.Derivatization of the chiral amine with a chiral reagent (Mosher's acid) to form diastereomers, followed by analysis of the differences in their ¹H NMR chemical shifts.[1][2][3]Measurement of the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[4][5]Measurement of the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule containing a chromophore.[4][6]
Sample Requirement High-quality single crystal (microgram to milligram scale).[7][8]Two diastereomeric derivatives of the compound (typically 1-10 mg).[9]Solution of the compound (typically 5-10 mg).[9]Solution of the compound (typically in the µM to mM range).[9]
Analysis Time Days to weeks (including crystal growth). Data collection and analysis can take several hours to a day.[7]4-6 hours of active effort over a 1-2 day period for derivatization and NMR analysis.[1][10]Typically 1 to 12 hours for data acquisition.[9]Rapid, with spectra typically acquired in minutes.[9]
Advantages Provides an unambiguous and direct determination of the absolute configuration; considered the "gold standard".[4]Requires standard NMR instrumentation; applicable to a wide range of chiral amines.[1]Applicable to a wide range of molecules in solution, including oils and non-crystalline solids; does not require a chromophore.[5][6]High sensitivity; requires very small amounts of sample.[9]
Limitations Requires a high-quality single crystal, which can be difficult to obtain.[7] The presence of a heavy atom is often preferred for reliable results.[11]Indirect method requiring chemical derivatization, which may not be straightforward for all piperidines. Potential for misinterpretation due to conformational complexities of the diastereomers.[2]Requires specialized instrumentation; interpretation relies on comparison with quantum chemical calculations, which can be computationally intensive.[12]Requires the presence of a suitable chromophore near the stereocenter for a strong signal.[13] Interpretation also relies on computational modeling.
Relative Cost High (instrumentation and maintenance).Moderate (requires NMR access and chiral reagents).High (specialized spectrometer).Moderate to High (spectrometer and computational software).
Data Output 3D atomic coordinates, Flack parameter for absolute configuration.¹H NMR spectra of two diastereomers and calculated Δδ (δS - δR) values.VCD and IR spectra (ΔA vs. wavenumber).ECD and UV-Vis spectra (Δε vs. wavelength).

Experimental Protocols and Workflows

Detailed methodologies are crucial for the successful application of these techniques. Below are the experimental protocols for each method, accompanied by Graphviz diagrams illustrating the workflows.

X-ray Crystallography

X-ray crystallography provides the most definitive determination of absolute configuration by directly visualizing the three-dimensional structure of a molecule.[4] The key to determining the absolute configuration lies in the anomalous dispersion effect, where the presence of a sufficiently heavy atom in the molecule causes small but measurable differences in the intensities of Friedel pairs of reflections (hkl and -h-k-l).[11]

Experimental Protocol:

  • Crystal Growth: The most critical and often challenging step is to grow a high-quality single crystal of the enantiomerically pure piperidine derivative. This typically involves screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, layering).

  • Data Collection: A suitable crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods to obtain an initial electron density map. The atomic positions are refined against the experimental data.

  • Absolute Configuration Determination: The absolute configuration is determined by refining the Flack parameter, which should converge to a value close to 0 for the correct enantiomer and 1 for the incorrect enantiomer, with a small standard uncertainty.[14]

xray_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Data Analysis cluster_result Result crystal_growth Crystal Growth of Enantiopure Piperidine data_collection X-ray Diffraction Data Collection crystal_growth->data_collection structure_solution Structure Solution and Refinement data_collection->structure_solution abs_config Absolute Configuration Determination (Flack Parameter) structure_solution->abs_config final_structure Unambiguous 3D Structure abs_config->final_structure

Workflow for absolute configuration determination by X-ray crystallography.
NMR Spectroscopy: Mosher's Method

Mosher's method is a well-established NMR technique for determining the absolute configuration of chiral alcohols and amines, including piperidines.[1] It involves the derivatization of the chiral piperidine with the two enantiomers of a chiral derivatizing agent, typically α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), to form a pair of diastereomers. The different spatial arrangement of the substituents in the diastereomers leads to distinct chemical shifts in their ¹H NMR spectra, which can be correlated to the absolute configuration of the original piperidine.[2]

Experimental Protocol:

  • Derivatization: React the enantiomerically pure chiral piperidine separately with (R)-MTPA chloride and (S)-MTPA chloride to form the corresponding (S)-MTPA amide and (R)-MTPA amide, respectively. It is crucial to ensure the reaction goes to completion to avoid kinetic resolution.

  • Purification: Purify the two diastereomeric amides, for example, by column chromatography, to remove any unreacted starting materials or reagents.

  • NMR Analysis: Acquire high-resolution ¹H NMR spectra for both the (R)- and (S)-MTPA amides in the same solvent and at the same temperature.

  • Data Analysis:

    • Assign the proton signals in both spectra, focusing on the protons close to the stereocenter.

    • Calculate the difference in chemical shifts (Δδ) for each corresponding proton using the formula: Δδ = δS - δR.

    • A model is then used to correlate the signs of the Δδ values to the absolute configuration. For the MTPA amides of cyclic secondary amines, a detailed conformational analysis is often necessary to correctly apply the model.[2]

mosher_workflow cluster_prep Derivatization cluster_nmr NMR Analysis cluster_analysis Data Analysis cluster_result Result start Chiral Piperidine react_R React with (R)-MTPA-Cl start->react_R react_S React with (S)-MTPA-Cl start->react_S amide_R (S)-MTPA Amide react_R->amide_R amide_S (R)-MTPA Amide react_S->amide_S nmr_R ¹H NMR of (S)-Amide amide_R->nmr_R nmr_S ¹H NMR of (R)-Amide amide_S->nmr_S calc_delta Calculate Δδ = δS - δR nmr_R->calc_delta nmr_S->calc_delta correlate Correlate Δδ with Model calc_delta->correlate abs_config Assigned Absolute Configuration correlate->abs_config

Workflow for Mosher's method.
Vibrational Circular Dichroism (VCD)

VCD spectroscopy measures the small difference in the absorption of left and right circularly polarized infrared light by a chiral molecule.[4] The resulting VCD spectrum is highly sensitive to the three-dimensional structure of the molecule, including its absolute configuration. The experimental VCD spectrum is then compared with the spectrum predicted by quantum chemical calculations for a known enantiomer to determine the absolute configuration of the sample.[12]

Experimental Protocol:

  • Sample Preparation: Prepare a solution of the enantiomerically pure chiral piperidine in a suitable deuterated solvent (e.g., CDCl₃) at a concentration of approximately 0.01 M to 1 M.[9]

  • Spectral Acquisition: Record the VCD and infrared (IR) spectra of the sample using a VCD spectrometer. It is also necessary to record the spectra of the pure solvent for baseline correction.

  • Computational Modeling:

    • Perform a thorough conformational search for the chiral piperidine using computational methods (e.g., molecular mechanics or semi-empirical methods).

    • Optimize the geometries of the low-energy conformers using Density Functional Theory (DFT).

    • Calculate the theoretical VCD and IR spectra for one enantiomer (e.g., the R-enantiomer) for each of the stable conformers.

  • Spectral Comparison and Assignment:

    • Generate a Boltzmann-averaged calculated VCD spectrum based on the relative energies of the conformers.

    • Compare the experimental VCD spectrum with the calculated spectrum. If the signs and relative intensities of the major bands in the experimental and calculated spectra match, the absolute configuration of the sample is the same as that used in the calculation (e.g., R). If the experimental spectrum is the mirror image of the calculated spectrum, the absolute configuration is the opposite (e.g., S).

vcd_workflow cluster_exp Experimental cluster_comp Computational cluster_analysis Analysis & Assignment cluster_result Result sample_prep Sample Preparation (Solution) vcd_measurement VCD/IR Spectral Measurement sample_prep->vcd_measurement comparison Compare Experimental & Calculated Spectra vcd_measurement->comparison conf_search Conformational Search dft_opt DFT Geometry Optimization conf_search->dft_opt vcd_calc VCD/IR Spectra Calculation dft_opt->vcd_calc boltzmann Boltzmann Averaging vcd_calc->boltzmann boltzmann->comparison abs_config Assigned Absolute Configuration comparison->abs_config

Workflow for VCD analysis.
Electronic Circular Dichroism (ECD)

ECD spectroscopy is analogous to VCD but measures the differential absorption of circularly polarized light in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum.[4] This technique is particularly useful for chiral molecules that possess a chromophore, which is an atom or group of atoms responsible for the absorption of UV-Vis light. The ECD spectrum is highly sensitive to the stereochemical environment of the chromophore.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the enantiomerically pure chiral piperidine in a UV-transparent solvent. The concentration typically ranges from µM to mM, depending on the strength of the chromophore.[9]

  • Spectral Acquisition: Record the ECD and UV-Vis absorption spectra of the sample. A spectrum of the solvent is also recorded for baseline correction.

  • Computational Modeling:

    • Similar to VCD, perform a conformational analysis to identify all relevant low-energy conformers.

    • Optimize the geometry of each conformer using DFT.

    • Calculate the theoretical ECD and UV-Vis spectra for one enantiomer using Time-Dependent Density Functional Theory (TD-DFT).[13]

  • Spectral Comparison and Assignment:

    • Generate a Boltzmann-averaged calculated ECD spectrum.

    • Compare the experimental ECD spectrum with the calculated spectrum. A good match between the experimental and calculated spectra allows for the assignment of the absolute configuration.[13]

ecd_workflow cluster_exp Experimental cluster_comp Computational cluster_analysis Analysis & Assignment cluster_result Result sample_prep Sample Preparation (Dilute Solution) ecd_measurement ECD/UV-Vis Spectral Measurement sample_prep->ecd_measurement comparison Compare Experimental & Calculated Spectra ecd_measurement->comparison conf_search Conformational Search dft_opt DFT Geometry Optimization conf_search->dft_opt ecd_calc TD-DFT ECD/UV-Vis Spectra Calculation dft_opt->ecd_calc boltzmann Boltzmann Averaging ecd_calc->boltzmann boltzmann->comparison abs_config Assigned Absolute Configuration comparison->abs_config

Workflow for ECD analysis.

Conclusion

The determination of the absolute configuration of chiral piperidines is a critical task in chemical research and drug development. This guide has provided a comparative overview of four powerful techniques: X-ray crystallography, NMR spectroscopy (Mosher's method), VCD, and ECD. While X-ray crystallography remains the definitive method, its requirement for a single crystal can be a significant bottleneck. The chiroptical methods, VCD and ECD, offer excellent alternatives for samples in solution, with VCD being more broadly applicable as it does not require a chromophore. Mosher's method provides a valuable solution when only standard NMR instrumentation is available, though it requires chemical derivatization. By understanding the principles, advantages, and limitations of each technique, researchers can make an informed decision to select the most appropriate and efficient method for the unambiguous assignment of the absolute configuration of their chiral piperidine compounds.

References

A Researcher's Guide to Amine Protection: Comparative Stability of Boc, Cbz, and Fmoc Groups

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry, particularly in the realms of peptide synthesis, medicinal chemistry, and drug development, the judicious selection of protecting groups is a cornerstone of a successful synthetic strategy. The ability to mask the reactivity of a functional group, such as an amine, and then remove the protective shield under specific and mild conditions is paramount to the construction of complex molecular architectures. This guide presents an objective, data-driven comparison of three of the most widely employed amine protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc).

This document provides a comprehensive overview of their comparative stability under various chemical environments, detailed experimental protocols for their removal, and visual aids to elucidate key concepts and workflows. The information is tailored for researchers, scientists, and drug development professionals to facilitate informed decisions in the design and execution of their synthetic routes.

Comparative Stability Profile

The orthogonality of protecting groups—the ability to selectively deprotect one in the presence of others—is a foundational principle in modern organic synthesis.[1][2] Boc, Cbz, and Fmoc form a powerful triad, each with a distinct lability profile that allows for their selective and sequential removal.[1][3] The Boc group is characteristically acid-labile, the Fmoc group is base-labile, and the Cbz group is typically cleaved by catalytic hydrogenolysis.[1][4]

The following table summarizes the stability of these three critical protecting groups under a range of chemical conditions, incorporating both qualitative and quantitative data to guide your synthetic planning.

Condition CategoryReagents/ConditionsBoc StabilityCbz StabilityFmoc Stability
Acidic Trifluoroacetic Acid (TFA)Labile[1][5]Generally Stable (Cleaved by strong acids like HBr/AcOH)[6][7]Stable[8][9]
Hydrochloric Acid (HCl)Labile (deprotection kinetics show a second-order dependence on HCl concentration)[10]Generally Stable (Cleaved by strong acids like HBr/AcOH)[7]Stable[8]
Acetic Acid (AcOH)Generally Stable (prolonged exposure can lead to cleavage)[11]Stable[6]Stable
Basic Piperidine (20% in DMF)Stable[5][11]Stable[6]Labile (t½ ≈ 6 seconds for Fmoc-Val-OH)[8]
Sodium Hydroxide (NaOH)Stable[11]Stable[6]Labile
Triethylamine (TEA)Stable[11]StableLabile (slower than piperidine)
Reductive H₂, Pd/CStable[5][11]Labile[1][7]Quasi-orthogonal (can be cleaved, but less reactive than benzyl groups)[8]
Nucleophilic HydrazineStableStableLabile

Experimental Protocols

The following are detailed, generalized experimental protocols for the deprotection of Boc, Cbz, and Fmoc groups. It is important to note that the optimal reaction conditions, including solvent, temperature, and reaction time, may vary depending on the specific substrate.

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes the standard procedure for the acidic cleavage of a Boc-protected amine.

Materials:

  • Boc-protected amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the Boc-protected amine in DCM.

  • Slowly add TFA to the solution at room temperature to a final concentration of 20-50% (v/v).[5]

  • Stir the mixture for 30 minutes to 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.

Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis

This protocol outlines the removal of a Cbz group using catalytic transfer hydrogenation, a safer alternative to using hydrogen gas.

Materials:

  • Cbz-protected amine

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate or hydrogen gas

  • Methanol or ethanol

Procedure using Ammonium Formate:

  • Dissolve the Cbz-protected amine (1.0 equivalent) in methanol or ethanol.

  • Add 10% Pd/C (5-10 mol%) followed by ammonium formate (3-5 equivalents).

  • Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine. Further purification may be achieved by an aqueous work-up and extraction.

Procedure using Hydrogen Gas:

  • Dissolve the Cbz-protected amine in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Add 10% Pd/C (5-10 mol%).

  • Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).

  • Stir vigorously at room temperature until the reaction is complete as monitored by TLC or LC-MS.

  • Filter the mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the product.[6]

Protocol 3: Fmoc Deprotection using Piperidine

This protocol describes the standard procedure for the basic cleavage of an Fmoc-protected amine.

Materials:

  • Fmoc-protected amine

  • Piperidine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the Fmoc-protected amine in DMF.

  • Add a solution of 20% piperidine in DMF.[1]

  • Stir the mixture at room temperature. The reaction is typically very fast, often completing within minutes.[8] Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent and piperidine under reduced pressure.

  • The crude product can then be purified by chromatography or an appropriate work-up procedure.

Visualizing Amine Protection and Deprotection Strategies

To further clarify the concepts of amine protection and the orthogonal nature of the Boc, Cbz, and Fmoc protecting groups, the following diagrams have been generated using the DOT language.

G cluster_protection Protection cluster_deprotection Deprotection Amine R-NH₂ Free Amine Protected_Amine R-NH-PG Protected Amine Amine->Protected_Amine + Protecting Group Reagent Deprotected_Amine R-NH₂ Free Amine Protected_Amine_2 R-NH-PG Protected Amine Protected_Amine_2->Deprotected_Amine - Protecting Group (Specific Conditions)

General concept of amine protection and deprotection.

Deprotection_Workflow start Start with Mixture of Boc-, Cbz-, and Fmoc- protected amines base_treatment Treat with Piperidine/DMF start->base_treatment acid_treatment Treat with _TFA/DCM_ start->acid_treatment hydrogenolysis Treat with H₂/Pd-C start->hydrogenolysis fmoc_removed Fmoc-deprotected amine (Boc and Cbz intact) base_treatment->fmoc_removed boc_removed Boc-deprotected amine (Cbz and Fmoc intact) acid_treatment->boc_removed cbz_removed Cbz-deprotected amine (Boc and Fmoc intact) hydrogenolysis->cbz_removed

Orthogonal deprotection of Boc, Cbz, and Fmoc groups.

G start Start: Choose a Protecting Group q1 Is the substrate sensitive to acid? start->q1 q2 Is the substrate sensitive to base? q1->q2 Yes fmoc Use Fmoc q1->fmoc No q3 Does the substrate contain reducible functional groups (e.g., alkenes, alkynes)? q2->q3 Yes boc Use Boc q2->boc No cbz Use Cbz q3->cbz No reconsider Re-evaluate synthetic route or consider alternative protecting groups q3->reconsider Yes

Decision-making workflow for selecting a protecting group.

References

assessing the impact of the piperidine scaffold on pharmacokinetic properties

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chemical scaffold is a pivotal decision that profoundly influences a drug candidate's journey through the body. Among the privileged structures in medicinal chemistry, the piperidine ring, a six-membered nitrogen-containing heterocycle, is a recurring motif in numerous approved drugs.[1] This guide provides a comparative analysis of the impact of the piperidine scaffold on pharmacokinetic properties, supported by experimental data, to inform strategic decisions in drug design.

The piperidine scaffold is often incorporated into drug molecules to enhance their druggability. Its presence can lead to improved metabolic stability, better transport across biological membranes, and generally more favorable absorption, distribution, metabolism, and excretion (ADME) properties, often with reduced toxicity.[1] However, the rigidity and lipophilicity that piperidine imparts can be a double-edged sword, sometimes leading to higher clearance or potential off-target effects.[2] Understanding these trade-offs is crucial for optimizing drug candidates.

Comparative Pharmacokinetic Data

To illustrate the influence of the piperidine scaffold, this section compares the pharmacokinetic parameters of drugs containing this moiety with those of analogous drugs that do not.

Case Study 1: Risperidone vs. Paliperidone

Risperidone, an atypical antipsychotic, contains a piperidine ring and is extensively metabolized to paliperidone (9-hydroxyrisperidone), its active metabolite, which also possesses antipsychotic activity.[3][4] While structurally very similar, the addition of a hydroxyl group in paliperidone subtly alters its physicochemical properties and subsequent pharmacokinetic profile. Risperidone is metabolized primarily by the cytochrome P450 enzyme CYP2D6 to paliperidone.[3]

ParameterRisperidonePaliperidone (9-hydroxyrisperidone)Reference
Half-life (T½) ~3 hours (parent drug); ~21 hours (active moiety)~23 hours[4]
Clearance (CL) High and variable (dependent on CYP2D6 activity)Primarily renal excretion, less variable[1]
Volume of Distribution (Vd) 1-2 L/kgNot specified, but P-gp affinity may limit brain entry[1]
Oral Bioavailability (Fpo) ~70%Lower than risperidone; requires OROS technology for adequate absorption[4]

The data indicates that the metabolism of the piperidine-containing risperidone to paliperidone leads to a longer half-life and a shift from hepatic to primarily renal clearance.[1][4] This highlights how modifications to the piperidine scaffold or its substituents can significantly tune a drug's pharmacokinetic profile.

Case Study 2: Donepezil vs. Tacrine

Donepezil, a piperidine-containing acetylcholinesterase inhibitor for Alzheimer's disease, offers a clear advantage in its pharmacokinetic profile when compared to the earlier, non-piperidine-containing drug, tacrine.

ParameterDonepezil (with Piperidine)Tacrine (without Piperidine)Reference
Half-life (T½) ~70 hours~2-4 hours[5][6]
Clearance (CL) LowHigh[5][6]
Volume of Distribution (Vd) ~12 L/kg~349 L[6]
Oral Bioavailability (Fpo) ~100%~17% (highly variable)[6]
Metabolism CYP2D6 and CYP3A4CYP1A2[6]

The presence of the piperidine scaffold in donepezil contributes to its significantly longer half-life, lower clearance, and excellent oral bioavailability compared to tacrine.[5][6] This allows for once-daily dosing, a significant clinical advantage.

Experimental Protocols

The determination of pharmacokinetic parameters relies on well-defined experimental protocols. Below are generalized methodologies for key in vivo experiments in rodent models.

In Vivo Pharmacokinetic Study in Rats (Intravenous Administration)
  • Animal Model: Male Sprague-Dawley rats (250-300 g) are typically used. Animals are acclimated for at least one week before the experiment.[7]

  • Drug Formulation: The piperidine-containing compound is dissolved in a suitable vehicle, such as a mixture of saline, ethanol, and Cremophor EL.

  • Administration: A single intravenous (IV) dose is administered via the tail vein.[7]

  • Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein or tail vein at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.[8][9]

  • Plasma Preparation: The blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: The concentration of the drug in the plasma samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental methods to determine pharmacokinetic parameters such as half-life (T½), clearance (CL), and volume of distribution (Vss).

In Vivo Pharmacokinetic Study in Mice (Oral Administration)
  • Animal Model: Male ICR mice (20-25 g) are commonly used. Animals are fasted overnight before the experiment.[2]

  • Drug Formulation: The compound is suspended or dissolved in a vehicle suitable for oral administration, such as 0.5% carboxymethylcellulose (CMC) in water.

  • Administration: A single oral dose is administered using a gavage needle. The volume is typically 10 mL/kg.[2][10]

  • Blood Sampling: Blood samples are collected via the tail vein or retro-orbital sinus at specified time points (e.g., 0, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours).[8]

  • Plasma Preparation and Bioanalysis: As described for the intravenous study.

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate parameters including maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC). Oral bioavailability (F%) is calculated by comparing the AUC from oral administration to the AUC from intravenous administration.

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate a typical pharmacokinetic workflow and a key metabolic pathway for piperidine-containing drugs.

G cluster_preclinical Preclinical Phase cluster_analytical Analytical Phase cluster_analysis Data Analysis Drug Formulation Drug Formulation Dosing (IV or Oral) Dosing (IV or Oral) Drug Formulation->Dosing (IV or Oral) Animal Model Animal Model Dosing (IV or Oral)->Animal Model Blood Sampling Blood Sampling Animal Model->Blood Sampling Plasma Preparation Plasma Preparation Blood Sampling->Plasma Preparation LC-MS/MS Analysis LC-MS/MS Analysis Plasma Preparation->LC-MS/MS Analysis Concentration-Time Profile Concentration-Time Profile LC-MS/MS Analysis->Concentration-Time Profile Pharmacokinetic Modeling Pharmacokinetic Modeling Concentration-Time Profile->Pharmacokinetic Modeling Parameter Calculation (T½, CL, Vd, F%) Parameter Calculation (T½, CL, Vd, F%) Pharmacokinetic Modeling->Parameter Calculation (T½, CL, Vd, F%) Pharmacokinetic Assessment Pharmacokinetic Assessment Parameter Calculation (T½, CL, Vd, F%)->Pharmacokinetic Assessment G Piperidine-Containing Drug Piperidine-Containing Drug Intermediate Intermediate Piperidine-Containing Drug->Intermediate CYP3A4 CYP3A4 CYP3A4 N-dealkylated Metabolite N-dealkylated Metabolite Intermediate->N-dealkylated Metabolite Hydrolysis Aldehyde Byproduct Aldehyde Byproduct Intermediate->Aldehyde Byproduct

References

Safety Operating Guide

Proper Disposal of (S)-1-Boc-2-(hydroxymethyl)piperidine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of (S)-1-Boc-2-(hydroxymethyl)piperidine, ensuring the safety of researchers and adherence to regulatory standards. The following protocols are based on established safety data for piperidine derivatives and general best practices for chemical waste management.

Hazard Profile and Safety Considerations

While a specific Safety Data Sheet (SDS) for this compound may not be readily available, the known hazards of its parent compound, piperidine, and similar derivatives necessitate cautious handling. Piperidine is classified as a highly flammable, toxic, and corrosive substance that can cause severe skin burns and eye damage.[1][2][3][4] Therefore, this compound should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound should be performed in a well-ventilated area or a chemical fume hood.[1][5]

Quantitative Data Summary

For piperidine, a related compound, the following hazard classifications and precautionary statements are provided. This data should be considered as a conservative guideline for handling this compound.

Hazard CategoryGHS ClassificationPrecautionary Statements
Flammability Flammable Liquid: Category 2H225: Highly flammable liquid and vapour.[1][4]
Acute Toxicity Acute Toxicity Dermal: Category 3H311: Toxic in contact with skin.[4]
Acute Toxicity Inhalation: Category 3H331: Toxic if inhaled.[4]
Corrosivity Skin Corrosion/Irritation: Category 1CH314: Causes severe skin burns and eye damage.[1][4]

Experimental Protocol: Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through a licensed professional waste disposal service, typically involving chemical incineration.[2][5] Do not dispose of this chemical down the drain or in regular trash.[5][6]

1. Waste Segregation and Collection:

  • Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, contaminated paper towels), in a clearly labeled, dedicated hazardous waste container. The container should be made of a compatible material and have a secure lid.
  • Liquid Waste: Collect all liquid waste containing this compound in a separate, dedicated liquid hazardous waste container.[6] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. The container should be leak-proof and clearly labeled.
  • Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated, puncture-resistant sharps container labeled for chemical waste.[6]

2. Labeling of Waste Containers:

  • All waste containers must be clearly labeled with the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[6]
  • Include appropriate hazard symbols (e.g., flammable, toxic, corrosive) on the label.

3. Storage of Chemical Waste:

  • Store all waste containers in a designated and secure hazardous waste accumulation area.[6]
  • This area should be well-ventilated, cool, and away from sources of ignition and incompatible materials.[1][5]
  • Keep containers tightly closed when not in use.[1][5]

4. Arranging for Professional Disposal:

  • Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste.
  • The waste will be transported by a licensed hazardous waste contractor for appropriate disposal, which typically involves high-temperature incineration.[2][6]

5. Spill and Decontamination Procedures:

  • In the event of a spill, evacuate the immediate area and ensure adequate ventilation.
  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[2]
  • Collect the absorbed material and place it in a sealed, labeled hazardous waste container for disposal.
  • Decontaminate the spill area with a suitable solvent, and collect the decontamination materials as hazardous waste.[6]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_generation Waste Generation cluster_segregation Segregation cluster_collection Collection & Labeling cluster_storage_disposal Storage & Final Disposal start Generate (S)-1-Boc-2- (hydroxymethyl)piperidine Waste is_solid Solid Waste? start->is_solid is_liquid Liquid Waste? is_solid->is_liquid No solid_container Collect in Labeled Solid Waste Container is_solid->solid_container Yes is_sharp Sharps Waste? is_liquid->is_sharp No liquid_container Collect in Labeled Liquid Waste Container is_liquid->liquid_container Yes sharps_container Collect in Labeled Sharps Container is_sharp->sharps_container Yes storage Store in Designated Hazardous Waste Area is_sharp->storage No solid_container->storage liquid_container->storage sharps_container->storage disposal Arrange for Professional Disposal via EHS storage->disposal incineration High-Temperature Incineration disposal->incineration

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling (S)-1-Boc-2-(Hydroxymethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling (S)-1-Boc-2-(Hydroxymethyl)piperidine (CAS No. 134441-93-3) in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining proper personal protective equipment (PPE), handling protocols, and disposal plans.

Hazard Identification and Personal Protective Equipment

This compound is a chemical that requires careful handling to avoid potential health risks. It is known to be harmful if swallowed, to cause skin and eye irritation, and may cause respiratory irritation.[1][2][3][4] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure.

PPE CategoryRecommended EquipmentSpecifications
Eye Protection Safety Goggles with Side ShieldsTightly fitting to protect against splashes and dust.[5][6]
Hand Protection Chemical-Resistant GlovesNitrile or butyl rubber gloves are suitable. Always inspect gloves for integrity before use.[5][7]
Body Protection Protective ClothingA lab coat or chemical-resistant suit should be worn to prevent skin contact.[5][7][8]
Respiratory Protection NIOSH/MSHA Approved RespiratorTo be used if working in a poorly ventilated area or if dust or aerosols are generated.[8]

Operational Plan for Handling

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following step-by-step operational plan should be followed.

1. Preparation and Engineering Controls:

  • Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood.[5][8][9]

  • An eyewash station and safety shower must be readily accessible.[8]

  • Remove all potential ignition sources from the handling area.[6][7][8][9]

2. Donning Personal Protective Equipment (PPE):

  • Before handling the chemical, put on all required PPE as specified in the table above.

3. Chemical Handling:

  • Avoid direct contact with the skin, eyes, and clothing.[5][8]

  • Prevent the formation of dust and aerosols.[5][10][11] If the compound is a solid, handle it carefully to minimize airborne particles.

  • Use non-sparking tools to prevent ignition.[7][11]

  • After handling, wash hands thoroughly with soap and water.[5]

4. Spill Response:

  • In the event of a spill, evacuate non-essential personnel from the area.[5][9]

  • Ensure adequate ventilation.[5][9]

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.[8][12]

  • Collect the absorbed material into a suitable, closed container for disposal.[5][6]

  • Do not allow the chemical to enter drains or waterways.[5][6][9][12]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Chemical: Unused or waste this compound should be collected in a clearly labeled, sealed container.

  • Contaminated Materials: All contaminated materials, including used PPE (gloves, etc.), absorbent materials from spills, and empty containers, must be placed in a designated, sealed waste container.

  • Disposal Method: Dispose of all chemical waste and contaminated materials in accordance with federal, state, and local environmental regulations.[10] This typically involves incineration by a licensed hazardous waste disposal company.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_ppe Personal Protective Equipment cluster_handling Chemical Handling cluster_disposal Waste Disposal A Assess Hazards & Review SDS B Ensure Proper Ventilation (Fume Hood) A->B C Locate Safety Equipment (Eyewash, Shower) B->C D Don Safety Goggles C->D Proceed to PPE E Don Chemical-Resistant Gloves D->E F Don Protective Clothing E->F G Handle Chemical in Fume Hood F->G Begin Handling H Avoid Dust/Aerosol Formation G->H I Use Non-Sparking Tools H->I J Wash Hands After Handling I->J K Segregate Chemical Waste J->K Proceed to Disposal L Dispose of Contaminated PPE K->L M Follow Institutional Disposal Procedures L->M

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.